2-Chloro-4,5-dimethyl-1H-imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
2-chloro-4,5-dimethyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-3-4(2)8-5(6)7-3/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTFDLMWNUVVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049126-78-4 | |
| Record name | 2-chloro-4,5-dimethyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-4,5-dimethyl-1H-imidazole chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data for 2-Chloro-4,5-dimethyl-1H-imidazole is limited in publicly available literature. This guide provides a technical overview based on the known properties of analogous compounds, including 2-chloroimidazoles and 4,5-dimethylimidazoles. The information herein is intended to guide research and development efforts.
Chemical Properties and Data
Due to the scarcity of experimental data for this compound, this section provides a summary of key physicochemical properties for closely related and precursor compounds. These values can serve as estimates and guideposts for the synthesis, purification, and characterization of the target molecule.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 2-Chloro-1H-imidazole | 4,5-Dimethyl-1H-imidazole |
| Molecular Formula | C₅H₇ClN₂ | C₃H₃ClN₂ | C₅H₈N₂ |
| Molecular Weight | 130.58 g/mol | 102.52 g/mol | 96.13 g/mol |
| Melting Point | Data not available | 165-170 °C | 121-122 °C |
| Boiling Point | Data not available | Data not available | 284.29 °C at 760 mmHg |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMF, and DMSO. | Data not available | Data not available |
| pKa | Data not available | Data not available | 15.26 ± 0.10 (Predicted) |
Properties for 2-Chloro-1H-imidazole and 4,5-Dimethyl-1H-imidazole are sourced from publicly available chemical databases.
Synthesis and Reactivity
Proposed Synthesis
A plausible synthetic route to this compound would involve the chlorination of the corresponding 4,5-dimethyl-1H-imidazole precursor.
Experimental Protocol: Synthesis of this compound (General Procedure)
-
Starting Material: 4,5-Dimethyl-1H-imidazole.
-
Chlorinating Agent: A suitable chlorinating agent such as N-chlorosuccinimide (NCS) or hypochlorous acid can be employed.[1]
-
Reaction Conditions:
-
Dissolve 4,5-dimethyl-1H-imidazole in an appropriate aprotic solvent (e.g., tetrahydrofuran (THF) or acetonitrile).
-
Add the chlorinating agent portion-wise at a controlled temperature, typically ranging from 0 °C to room temperature, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
The reaction may require an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) if necessary.
-
The crude product is extracted into an organic solvent.
-
The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
The final product can be purified by column chromatography on silica gel or by recrystallization.
-
Figure 1: Proposed workflow for the synthesis and characterization of this compound.
Reactivity
The chlorine atom at the C-2 position of the imidazole ring is known to be susceptible to nucleophilic substitution.[2] This reactivity is a key feature of 2-chloroimidazoles and allows for the introduction of a wide range of functional groups.
Common Nucleophilic Substitution Reactions:
-
With N-nucleophiles (Amines, Hydrazines): Reaction with primary or secondary amines can yield 2-amino-substituted imidazole derivatives.[2]
-
With S-nucleophiles (Thiols): Thiols can displace the chloride to form 2-thioether-substituted imidazoles.[2]
-
With O-nucleophiles (Alkoxides): Alkoxides react to form 2-alkoxy-substituted imidazoles.[3]
Figure 2: Generalized nucleophilic substitution reaction of this compound.
Characterization
Standard analytical techniques would be employed to confirm the structure and purity of synthesized this compound.
Experimental Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the two methyl groups and the N-H proton of the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing chloro group.
-
¹³C NMR: Would provide information on the carbon skeleton, with the C-2 carbon bearing the chlorine atom expected to have a characteristic chemical shift.
-
Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and place it in an NMR tube.
-
-
Mass Spectrometry (MS):
-
Would be used to determine the molecular weight of the compound. The presence of the chlorine atom would result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).
-
Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques.
-
-
Infrared (IR) Spectroscopy:
-
Would show characteristic absorption bands for N-H stretching, C-H stretching of the methyl groups, and C=N and C=C stretching of the imidazole ring. The C-Cl stretching frequency might also be observable.
-
Sample Preparation: Can be run as a thin film, in a KBr pellet, or as a solution.
-
-
Elemental Analysis:
-
Would be used to determine the elemental composition (C, H, N, Cl) and confirm the empirical formula.
-
Biological Activity
While no specific biological activities have been reported for this compound, the imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of imidazole have shown a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chloro substituent can modulate the electronic and lipophilic properties of the molecule, potentially influencing its biological activity and metabolic stability. Further research is warranted to explore the potential therapeutic applications of this compound and its derivatives.
References
- 1. Reaction of hypochlorous acid with imidazole: formation of 2-chloro- and 2-oxoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-1H-imidazole | 16265-04-6 | Benchchem [benchchem.com]
- 3. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Chloro-4,5-dimethyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the requisite experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes for enhanced clarity.
Introduction
This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules. The introduction of a chlorine atom at the 2-position and methyl groups at the 4- and 5-positions can significantly influence the compound's physicochemical properties and biological activity. This guide outlines a robust two-step synthetic approach, commencing with the formation of the imidazole core, followed by a selective chlorination.
Core Synthesis Pathways
The most viable and commonly referenced method for the synthesis of this compound involves a two-step process:
-
Step 1: Synthesis of 4,5-dimethyl-1H-imidazole. This is typically achieved through the Debus-Radziszewski imidazole synthesis.
-
Step 2: Chlorination of 4,5-dimethyl-1H-imidazole. This step requires a selective chlorinating agent to introduce a chlorine atom at the 2-position of the imidazole ring.
Below are the detailed experimental protocols and data for each step.
Step 1: Synthesis of 4,5-dimethyl-1H-imidazole via Radziszewski Reaction
The Radziszewski reaction is a classic and versatile method for synthesizing substituted imidazoles.[1][2] In this case, it involves the condensation of a 1,2-dicarbonyl compound (diacetyl), an aldehyde (formaldehyde), and a source of ammonia.[3][4]
Experimental Protocol
Materials:
-
Diacetyl (2,3-butanedione)
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Ammonia (aqueous solution, e.g., 25-30%)
-
Solvent (e.g., water or ethanol)
Procedure:
-
Combine the diacetyl, aqueous formaldehyde, and aqueous ammonia in a suitable reaction vessel. A typical molar ratio of diacetyl:formaldehyde:ammonia is approximately 1:1:3.[3]
-
Heat the reaction mixture with stirring. The reaction is generally carried out at a temperature ranging from 40°C to 100°C.[3]
-
Maintain the reaction at the chosen temperature for a period of 2 to 6 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, 4,5-dimethyl-1H-imidazole, can be isolated and purified by distillation. The water and any unreacted ammonia are first removed under atmospheric pressure, followed by vacuum distillation to obtain the pure product.[3]
Quantitative Data for Radziszewski Synthesis
| Parameter | Value | Reference |
| Reactants | Diacetyl, Formaldehyde, Ammonia | [3] |
| Molar Ratio | 1 : 1.0-1.5 : 2.0-3.5 (Diacetyl:Formaldehyde:Ammonia) | [3] |
| Solvent | Water | [3] |
| Temperature | 40 - 100 °C | [3] |
| Reaction Time | 2 - 6 hours | [3] |
| Yield | Up to 69% of theory | [3] |
Synthesis Pathway Diagram
Caption: Radziszewski synthesis of 4,5-dimethyl-1H-imidazole.
Step 2: Chlorination of 4,5-dimethyl-1H-imidazole
The introduction of a chlorine atom at the 2-position of the 4,5-dimethyl-1H-imidazole ring can be achieved using a selective chlorinating agent. N-Chlorosuccinimide (NCS) is a preferred reagent for this transformation due to its reactivity and tendency for cleaner reactions with fewer side products.
Experimental Protocol
Materials:
-
4,5-dimethyl-1H-imidazole
-
N-Chlorosuccinimide (NCS)
-
Solvent (e.g., Chloroform)
-
Catalyst (optional, e.g., a few drops of concentrated hydrochloric acid)
Procedure:
-
Dissolve the 4,5-dimethyl-1H-imidazole in a suitable organic solvent, such as chloroform, in a reaction vessel.
-
Add N-Chlorosuccinimide (NCS) to the solution while stirring at room temperature. A slight excess of the imidazole substrate may be used.
-
Optionally, a catalytic amount of concentrated hydrochloric acid can be added to facilitate the reaction.
-
The reaction is typically allowed to proceed for about 1 hour at room temperature. The progress can be monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product can then be purified using column chromatography to isolate the desired this compound.
Quantitative Data for Chlorination
| Parameter | Value | Reference |
| Reactants | 4,5-dimethyl-1H-imidazole, N-Chlorosuccinimide (NCS) | [5] |
| Solvent | Chloroform | [5] |
| Temperature | Room Temperature | [5] |
| Reaction Time | ~ 1 hour | [5] |
| Yield | Data for this specific substrate is not provided in the reference, but NCS is known for good yields. |
Synthesis Pathway Diagram
Caption: Chlorination of 4,5-dimethyl-1H-imidazole.
Logical Workflow for Synthesis
The overall synthesis workflow can be visualized as a sequential process, starting from commercially available precursors and leading to the final chlorinated product.
Caption: Overall synthesis workflow.
Conclusion
The synthesis of this compound is effectively achieved through a two-step pathway involving the Radziszewski synthesis of the imidazole precursor followed by selective chlorination with N-Chlorosuccinimide. This guide provides the necessary experimental frameworks and data to aid researchers in the successful synthesis of this compound for further investigation in drug discovery and development. The provided diagrams offer a clear visual representation of the chemical transformations and the overall workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. US4719309A - Preparation of imidazoles - Google Patents [patents.google.com]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 5. JP2966041B2 - Method for chlorination of imidazole ring - Google Patents [patents.google.com]
An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4,5-dimethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide on the methodologies for determining the solubility and stability of 2-Chloro-4,5-dimethyl-1H-imidazole. As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, this guide outlines established experimental protocols and theoretical considerations based on related imidazole compounds and general principles of pharmaceutical and chemical science. The data presented in the tables are illustrative examples to guide researchers in their experimental design and data presentation.
Introduction
This compound is a halogenated and substituted imidazole derivative. The imidazole ring is a crucial scaffold in many biologically active molecules. The presence of a chlorine atom at the 2-position and methyl groups at the 4 and 5-positions significantly influences its physicochemical properties, including solubility and stability. Understanding these characteristics is paramount for its application in drug discovery, chemical synthesis, and formulation development. This guide provides a comprehensive overview of the theoretical background and practical methodologies for the robust characterization of the solubility and stability of this compound.
Physicochemical Properties
While specific experimental data for this compound is limited, some properties can be predicted or are available from chemical databases.
| Property | Value/Information | Source |
| Molecular Formula | C₅H₇ClN₂ | PubChem |
| Molecular Weight | 130.58 g/mol | PubChem |
| Appearance | Expected to be a solid at room temperature. | General knowledge of similar small molecules |
| pKa | The imidazole moiety generally has a pKa around 7, but substitution can alter this. The chloro-substituent is electron-withdrawing and may lower the pKa. | [1] |
| LogP | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. This value would need to be experimentally determined. | N/A |
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability in biological systems. It is also a key consideration for reaction conditions and formulation development. The solubility of this compound is expected to be influenced by the solvent's polarity, pH (for aqueous solutions), and temperature.
Predicted Solubility Behavior
-
In Organic Solvents: Due to the presence of the methyl groups and the overall molecular structure, the compound is expected to exhibit some solubility in a range of organic solvents. The solubility in chloroalkanes for other imidazoles has been reported to be very low.[2]
-
In Aqueous Media: The imidazole ring provides a site for protonation, suggesting that the solubility will be pH-dependent. At pH values below its pKa, the compound will be protonated and is expected to be more soluble in aqueous solutions. Imidazoles are generally polar and can be soluble in water.[1]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound
-
A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable column and detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC.
-
Repeat the experiment at different temperatures to assess the temperature dependence of solubility.
Data Presentation: Illustrative Solubility Data
The following table illustrates how the experimentally determined solubility data for this compound could be presented.
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | 7.0 | Hypothetical Value | Hypothetical Value |
| PBS | 25 | 7.4 | Hypothetical Value | Hypothetical Value |
| PBS | 25 | 5.0 | Hypothetical Value | Hypothetical Value |
| Ethanol | 25 | N/A | Hypothetical Value | Hypothetical Value |
| DMSO | 25 | N/A | Hypothetical Value | Hypothetical Value |
| Water | 37 | 7.0 | Hypothetical Value | Hypothetical Value |
| PBS | 37 | 7.4 | Hypothetical Value | Hypothetical Value |
Experimental Workflow for Solubility Determination
Caption: Workflow for solubility determination using the shake-flask method.
Stability Profile
Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are also crucial to identify potential degradation products and pathways.
Predicted Stability Considerations
The imidazole ring can be susceptible to oxidative and photolytic degradation. The chloro-substituent may also be susceptible to nucleophilic displacement under certain conditions. A forced degradation study on daclatasvir, which contains an imidazole moiety, showed susceptibility to base-mediated autoxidation and photodegradation in solution.[3]
Experimental Protocol for Stability Testing (Forced Degradation)
This protocol outlines a forced degradation study to assess the intrinsic stability of this compound.
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)
-
Temperature- and humidity-controlled chambers
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 60 °C, 80 °C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Use mass spectrometry (MS) to identify the mass of potential degradation products.
-
Data Presentation: Illustrative Stability Data
The following table provides an example of how to present the results from a forced degradation study.
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 M HCl (60 °C) | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 0.1 M NaOH (RT) | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 3% H₂O₂ (RT) | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Heat (80 °C, solid) | 72 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Photostability (ICH Q1B) | - | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Potential Degradation Pathway Visualization
The following diagram illustrates a hypothetical degradation pathway. The actual pathway would need to be determined experimentally.
Caption: A hypothetical degradation pathway for this compound.
Conclusion
References
The Pharmacological Potential of Substituted Imidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological activities of substituted imidazoles, focusing on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support further research and development in this promising area.
Anticancer Activity
Substituted imidazoles have emerged as a significant class of compounds in oncology, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action. Several imidazole-containing drugs, such as dacarbazine and nilotinib, are already in clinical use, highlighting the therapeutic potential of this heterocyclic core.[1]
Mechanisms of Action
The anticancer effects of substituted imidazoles are attributed to their ability to interact with a wide range of biological targets.[1][2] Key mechanisms include:
-
Tubulin Polymerization Inhibition: Certain imidazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]
-
Kinase Inhibition: Imidazole-based compounds have been developed as potent inhibitors of various kinases, including tyrosine kinases and serine-threonine kinases, which are crucial components of cancer cell signaling pathways.[3][4]
-
Enzyme Inhibition: Imidazoles can inhibit enzymes vital for cancer cell proliferation and metabolism, such as histone deacetylases (HDACs) and DNA topoisomerases.[3][4][5]
-
DNA Intercalation and Alkylation: Some benzimidazole derivatives act as DNA alkylating agents, causing DNA damage and inducing apoptosis in cancer cells.[5]
-
Induction of Apoptosis via Reactive Oxygen Species (ROS): Certain imidazole derivatives can elevate intracellular ROS levels in cancer cells, triggering programmed cell death.[3]
A simplified signaling pathway illustrating the role of kinase inhibition by substituted imidazoles in cancer is depicted below.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected substituted imidazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| BZML (5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole) | SW480 (colorectal) | 0.02742 | [1] |
| BZML | HCT116 (colorectal) | 0.02312 | [1] |
| BZML | Caco-2 (colorectal) | 0.03314 | [1] |
| Purine derivative 46 | MDA-MB-231 (breast) | 1.22 | [1] |
| Purine derivative 48 | MDA-MB-231 (breast) | 2.29 | [1] |
| Purine derivative 47 | A549 (lung) | 2.29 - 9.96 | [1] |
| Imidazole-1,2,4-oxadiazole hybrid 1 | MCF-7 (breast) | 3.02 | [6] |
| Imidazole derivative 16 | K-562 (leukemia) | 5.66 | [6] |
| Imidazole-triazolopyrazine hybrid 10 | MDA-MB-436 (breast, BRCA1-/-) | 0.0019 | [6] |
| Imidazole-triazolopyrazine hybrid 10 | Capan-1 (pancreatic) | 0.0216 | [6] |
| Imidazolthiazepine hybrid 58 | HepG2 (liver) | 8.06 | [6] |
| Imidazolthiazepine hybrid 58 | MCF-7 (breast) | 5.52 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
2-Chloro-4,5-dimethyl-1H-imidazole: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,5-dimethyl-1H-imidazole is a heterocyclic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, particularly the presence of a reactive chlorine atom at the 2-position of the imidazole ring, make it an attractive starting material for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the development of pharmacologically active compounds.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₇ClN₂ | [1] |
| Molecular Weight | 130.58 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | 165-170 °C (for 2-chloro-1H-imidazole) | [2] |
| Solubility | Soluble in polar organic solvents (predicted) | N/A |
| pKa | ~6.95 (for the conjugate acid of imidazole) | N/A |
Spectroscopic Data:
While specific experimental spectra for this compound were not found, characteristic shifts for similar imidazole structures have been reported.
-
¹H NMR: The proton on the imidazole nitrogen is expected to appear as a broad singlet at high chemical shift (>10 ppm). The two methyl groups at the 4- and 5-positions would likely appear as singlets in the aliphatic region (around 2.0-2.5 ppm).
-
¹³C NMR: The carbon atoms of the imidazole ring are expected in the range of 115-145 ppm. The C2 carbon bearing the chlorine atom would be significantly influenced by the halogen's electronegativity. The methyl carbons would appear at lower chemical shifts.
Synthesis of this compound
A direct, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route involves the direct chlorination of the commercially available starting material, 4,5-dimethyl-1H-imidazole. Chlorination of the imidazole ring can be challenging compared to bromination or iodination and often occurs under basic conditions.[3]
Proposed Synthetic Workflow:
Figure 1: Proposed synthesis of this compound.
Experimental Protocol (General Procedure):
This protocol is a generalized procedure based on the chlorination of similar heterocyclic systems. Optimization of reaction conditions may be necessary.
-
Reaction Setup: To a solution of 4,5-dimethyl-1H-imidazole (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired this compound.
Reactivity and Applications in Organic Synthesis
The chlorine atom at the C2 position of this compound is susceptible to displacement, making it a key synthon for introducing the 4,5-dimethylimidazole moiety into various molecular scaffolds. This reactivity is central to its utility in the synthesis of biologically active molecules, particularly kinase inhibitors.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the 2-position of the imidazole ring.
The Suzuki-Miyaura coupling enables the synthesis of 2-aryl-4,5-dimethyl-1H-imidazoles, which are common scaffolds in medicinal chemistry.
General Reaction Scheme:
Figure 2: Suzuki-Miyaura coupling of this compound.
Experimental Protocol (General Procedure):
-
Reaction Setup: A mixture of this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) is placed in a reaction vessel.
-
Reaction Execution: A suitable solvent system (e.g., a mixture of dioxane and water) is added, and the mixture is degassed and heated under an inert atmosphere at 80-120 °C for 4-24 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-4,5-dimethyl-1H-imidazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole | 82 |
| 3 | 3-Pyridinylboronic acid | 2-(3-Pyridinyl)-4,5-dimethyl-1H-imidazole | 75 |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-4,5-dimethyl-1H-imidazole | 88 |
(Yields are hypothetical and for illustrative purposes)
The Buchwald-Hartwig amination allows for the synthesis of 2-amino-4,5-dimethyl-1H-imidazole derivatives, which are also important intermediates in drug discovery.
General Reaction Scheme:
References
The Advent of Chloro-Substituted Imidazoles: A Technical Guide to their Discovery, Synthesis, and Application
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic addition of substituents to this five-membered heterocycle has paved the way for significant advancements in drug discovery. Among these, the introduction of chloro-substituents has been particularly pivotal, leading to the development of potent antifungal agents that have revolutionized the treatment of mycotic infections. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of chloro-substituted imidazoles, with a focus on key compounds that have had a lasting impact on medicine.
A Historical Perspective: The Dawn of Azole Antifungals
The journey to discover effective and safe antifungal agents was a slow one, primarily because fungi, as eukaryotes, share biochemical similarities with their human hosts, making selective toxicity a significant challenge.[1] Before the 1960s, the therapeutic arsenal was limited to topical agents like weak acids and phenolic dyes.[1] A major breakthrough came with the discovery of azole antifungals in 1969.[1]
The pioneering work in this field began in the mid-1960s, leading to the serendipitous discovery of the antifungal properties of tritylimidazole.[2] This led to the development of the first imidazole derivatives for clinical use. The first marketed imidazole, chlormidazole, was approved for topical use in 1958.[3] However, it was the development of chloro-substituted imidazoles that marked a new era in antifungal therapy.
Clotrimazole , originally known as BAY b 5097, was discovered in 1969.[4] This broad-spectrum antimycotic agent became a cornerstone for the topical treatment of various fungal infections.[5] A few years later, in 1976, researchers at Janssen Pharmaceuticals discovered Ketoconazole .[6] Patented in 1977 and introduced for medical use in 1981, ketoconazole was the first orally active azole antifungal available for treating systemic fungal infections and was considered the prototypical imidazole antifungal for nearly a decade.[6][7]
These discoveries were transformative, offering much safer alternatives to the then-standard therapy, amphotericin B, which was associated with significant side effects and toxicity.[7][8]
Mechanism of Action: Disrupting the Fungal Cell Membrane
Chloro-substituted imidazoles, like other azole antifungals, exert their effect by targeting the integrity of the fungal cell membrane.[4] Their primary mechanism of action is the inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase .[7] This enzyme is a cytochrome P450-dependent enzyme essential for the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[7]
By binding to the heme component of the enzyme, azoles block the conversion of lanosterol to ergosterol.[9] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal membrane. The consequence is a disruption of membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.[7] At lower concentrations, this effect is typically fungistatic, while at higher concentrations, it can be fungicidal.[5]
Key Chloro-Substituted Imidazoles
Clotrimazole
Clotrimazole is a synthetic imidazole derivative widely used for topical treatment of infections caused by dermatophytes, molds, and yeasts, including Candida species.
Clotrimazole is synthesized by reacting 2-chlorotrityl chloride with imidazole.[10] Various methods exist, often employing a base in a suitable solvent. A modern, high-yield approach utilizes hexafluoroisopropanol (HFIP) as the solvent.[5][11]
Detailed Experimental Protocol (Example) [5]
-
Reaction Setup: To a suitable reaction vessel, add 2-chlorotrityl chloride (4 mmol), imidazole (8 mmol), and sodium carbonate (8 mmol).
-
Solvent Addition: Add 20 mL of hexafluoroisopropanol (HFIP) to the mixture.
-
Reaction: Stir the mixture at room temperature (25°C) for 48 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Purification: Upon completion, concentrate the reaction solution under reduced pressure. Purify the resulting residue by column chromatography to yield clotrimazole. This method has been reported to achieve a yield of up to 92%.[5]
Clotrimazole exhibits a broad spectrum of activity against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key measure of its potency.
| Fungal Species | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Candida albicans | <0.008 - 8 | 0.008 | 1 | |
| Candida glabrata | 0.125 - 8 | - | - | [6] |
| Candida krusei | - | 0.125 | - | [7] |
| Candida tropicalis | - | 0.008 | - | [7] |
| Zygomycetes | - | 0.08 (GM) | - | |
| Dermatophytes | 0.03 - 0.5 | - | - | [4] |
| Aspergillus spp. | 0.25 - 4 (GM) | - | - | [4] |
| (MIC₅₀/MIC₉₀: Concentration inhibiting 50%/90% of isolates; GM: Geometric Mean) |
Ketoconazole
Ketoconazole is a dichlorophenyl-imidazole derivative that was the first orally bioavailable azole for systemic mycoses. Its use has since been restricted due to potential hepatotoxicity, but it remains an important compound historically and in topical formulations.[12]
The synthesis of ketoconazole is a multi-step process, significantly more complex than that of clotrimazole. A key final step involves the alkylation of 1-acetyl-4-(4-hydroxyphenyl)piperazine with a mesylate intermediate derived from 2-(2,4-dichlorophenyl)-2-bromomethyl-4-hydroxymethyl-1,3-dioxolane.
Detailed Experimental Protocol (Final Step) [2]
-
Reaction Setup: Prepare a suspension of 1-acetyl-4-(4-hydroxyphenyl)piperazine (compound 7 , 2.4 g, 0.011 mol) in dimethyl sulfoxide (Me₂SO).
-
Addition: Add the mesylate intermediate (compound 8 , 4.1 g, 0.010 mol) to the suspension.
-
Reaction: Stir the mixture for 5 hours at 80°C.
-
Workup: Cool the reaction mixture and add water.
-
Extraction: Extract the mixture with dichloromethane (CH₂Cl₂).
-
Purification: Dry the organic layer (over MgSO₄), evaporate the solvent, and crystallize the resulting oily residue from 4-methyl-2-pentanone to afford ketoconazole. This final step has a reported yield of 59%.[2]
Ketoconazole is active against a range of yeasts and fungi, although it is less effective against Aspergillus species.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | ≤0.03 - >64 | 0.25 | 4 | [3] |
| Candida tropicalis | - | 0.248 | - | [1] |
| Candida parapsilosis | - | - | - | [1] |
| Malassezia pachydermatis (planktonic) | <0.3 | - | - | [13] |
| Malassezia pachydermatis (biofilm) | >16 | - | - | [13] |
| Dematiaceous Moulds | 0.03 - 4 | 0.17 (GM) | - | [4] |
| (MIC₅₀/MIC₉₀: Concentration inhibiting 50%/90% of isolates; GM: Geometric Mean) |
Conclusion
The discovery and development of chloro-substituted imidazoles represent a landmark achievement in medicinal chemistry. From the topical efficacy of clotrimazole to the systemic activity of ketoconazole, these compounds established the azoles as a premier class of antifungal agents. Their mechanism of action, involving the targeted inhibition of ergosterol biosynthesis, provided a safer therapeutic window compared to previous treatments. The synthetic pathways, while varying in complexity, have been refined to allow for efficient production. The quantitative data on their antifungal activity underscores their potency against a wide array of clinically relevant fungi. For researchers and drug development professionals, the history of chloro-substituted imidazoles serves as a powerful case study in the successful application of chemical substitution to create highly effective and influential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antifungal Activities against Moulds Isolated from Dermatological Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107629006A - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]
- 6. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical and Antifungal Properties of Clotrimazole in Combination with High-Molecular Weight Chitosan as a Multifunctional Excipient [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 11. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]
- 12. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole from a Diamine Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-chloro-4,5-dimethyl-1H-imidazole, a valuable building block in medicinal chemistry and materials science. The described methodology follows a two-step sequence starting from the commercially available diamine, 2,3-diaminobutane. The synthesis involves the formation of an intermediate, 4,5-dimethyl-1H-imidazole-2(3H)-thione, followed by an oxidative chlorination to yield the final product.
Synthetic Pathway Overview
The synthesis proceeds in two key steps:
-
Step 1: Synthesis of 4,5-dimethyl-1H-imidazole-2(3H)-thione. This step involves the cyclization of 2,3-diaminobutane with carbon disulfide in an alcoholic solvent. This reaction provides the imidazole core with a thione group at the 2-position.
-
Step 2: Synthesis of this compound. The intermediate thione is then subjected to oxidative chlorination to replace the thione group with a chlorine atom, yielding the desired product.
Below is a workflow diagram illustrating the synthetic pathway.
Figure 1: Synthetic workflow for the preparation of this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the intermediate and the final product.
Table 1: Synthesis of 4,5-Dimethyl-1H-imidazole-2(3H)-thione
| Parameter | Value | Reference |
| Starting Material | 2,3-Diaminobutane | Commercially Available |
| Reagent | Carbon Disulfide | Commercially Available |
| Solvent | Ethanol | Commercially Available |
| Reaction Temperature | Reflux (approx. 78 °C) | General Procedure |
| Reaction Time | 4-8 hours | General Procedure |
| Appearance | White to off-white solid | [1] |
| Melting Point | >300 °C (decomposes) | Analogous compounds |
| Yield | 85-95% | Analogous compounds |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 4,5-Dimethyl-1H-imidazole-2(3H)-thione | Synthesized in Step 1 |
| Reagent | Sulfuryl chloride (SO₂Cl₂) or similar | [2] |
| Solvent | Dichloromethane (DCM) or other inert solvent | [2] |
| Reaction Temperature | 0 °C to room temperature | [2] |
| Reaction Time | 1-3 hours | [2] |
| Appearance | White to pale yellow solid | Expected |
| Melting Point | Not reported, expected to be >150 °C | - |
| Yield | 70-85% | Analogous reactions[2] |
Table 3: Spectroscopic Data for 4,5-Dimethyl-1H-imidazole-2(3H)-thione
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 1.90 (s, 6H, 2 x CH₃), 12.19 (s, 2H, 2 x NH) | [1] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 7.6 (2 x CH₃), 117.8 (C4/C5), 160.8 (C=S) | [1] |
| IR (KBr, cm⁻¹) | ~3199 (N-H stretch), ~1673 (C=C stretch), ~1200 (C=S stretch) | [1] |
Table 4: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.2 (s, 6H, 2 x CH₃), ~10.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~10 (2 x CH₃), ~120 (C4/C5), ~140 (C2) |
| MS (EI) | m/z (M⁺) ~130/132 (Cl isotope pattern) |
Experimental Protocols
Step 1: Synthesis of 4,5-dimethyl-1H-imidazole-2(3H)-thione
This protocol is adapted from general procedures for the synthesis of imidazole-2-thiones from vicinal diamines.[1]
-
Materials:
-
2,3-Diaminobutane (1.0 eq)
-
Carbon disulfide (1.1 eq)
-
Ethanol (sufficient to make a ~0.5 M solution)
-
Potassium hydroxide (optional, catalytic amount)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-diaminobutane and ethanol.
-
Stir the solution and slowly add carbon disulfide. A catalytic amount of potassium hydroxide can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent like hexane or by cooling.
-
The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford pure 4,5-dimethyl-1H-imidazole-2(3H)-thione as a white to off-white solid.
-
Step 2: Synthesis of this compound
This protocol is adapted from general procedures for the oxidative chlorination of 2-mercaptoimidazoles.[2]
-
Materials:
-
4,5-Dimethyl-1H-imidazole-2(3H)-thione (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 - 1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 4,5-dimethyl-1H-imidazole-2(3H)-thione in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride dropwise to the cooled suspension over a period of 30 minutes. Caution: The reaction can be exothermic and may release HCl and SO₂ gases. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Continue stirring at room temperature for an additional 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.
-
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Carbon disulfide is highly flammable and toxic. Handle with extreme care.
-
Sulfuryl chloride is corrosive and reacts violently with water. Handle with care and use anhydrous conditions. The reaction releases toxic gases (HCl, SO₂).
-
2,3-Diaminobutane is a corrosive and flammable liquid.
This document provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available analytical techniques.
References
Application Note: Microwave-Assisted Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole
Abstract
This application note details a two-step, microwave-assisted protocol for the synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the rapid, microwave-promoted formation of 4,5-dimethyl-1H-imidazole from diacetyl and formamide. This intermediate is subsequently chlorinated at the 2-position using N-chlorosuccinimide (NCS) under microwave irradiation, yielding the target compound. Microwave technology significantly curtails reaction times, enhances yields, and promotes a greener chemical process compared to conventional heating methods.[1][2][3] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering a reliable and efficient method for accessing this important imidazole derivative.
Introduction
Substituted imidazoles are a cornerstone of heterocyclic chemistry, with the imidazole core being a prominent feature in numerous pharmaceuticals, agrochemicals, and materials. Specifically, 2-chloro-substituted imidazoles serve as versatile intermediates, allowing for further functionalization through nucleophilic substitution reactions to generate diverse compound libraries for biological screening. The 4,5-dimethyl substitution pattern provides specific steric and electronic properties that can be crucial for molecular recognition and biological activity.
Traditional synthetic routes to such compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[1][2][3][4] By utilizing microwave energy, reactions can be heated rapidly and uniformly, leading to dramatic accelerations in reaction rates, improved yields, and often, cleaner reaction profiles.[4][5]
This application note presents a streamlined, two-step microwave-assisted synthesis of this compound. The first step is a modified Radziszewski-type synthesis of the imidazole core, followed by a regioselective chlorination. This protocol offers a time-efficient and high-yielding pathway to the target molecule.
Experimental Protocols
Step 1: Microwave-Assisted Synthesis of 4,5-dimethyl-1H-imidazole
Materials:
-
Diacetyl (2,3-butanedione)
-
Formamide
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add diacetyl (1.0 mmol, 86.1 mg) and formamide (5.0 mmol, 225.2 mg, 0.2 mL).
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 15 minutes with a maximum power of 300 W.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
To the resulting mixture, add 10 mL of water and basify to pH 9-10 with a 2M sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 4,5-dimethyl-1H-imidazole as a white to off-white solid.
Step 2: Microwave-Assisted Synthesis of this compound
Materials:
-
4,5-dimethyl-1H-imidazole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (CH₃CN)
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, dissolve 4,5-dimethyl-1H-imidazole (1.0 mmol, 96.1 mg) in 5 mL of acetonitrile.
-
Add N-chlorosuccinimide (NCS) (1.1 mmol, 146.8 mg) to the solution.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 100°C for 10 minutes with a maximum power of 200 W.
-
Upon completion, cool the reaction vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in 20 mL of dichloromethane and wash with 1M sodium carbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from an ethanol/water mixture to obtain this compound as a crystalline solid.
Data Presentation
The following table summarizes the typical reaction parameters and results for the two-step microwave-assisted synthesis of this compound.
| Step | Reactants | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) | Purity (%) |
| 1 | Diacetyl, Formamide | None | 300 | 150 | 15 | 85 | >95 |
| 2 | 4,5-dimethyl-1H-imidazole, NCS | Acetonitrile | 200 | 100 | 10 | 92 | >98 |
Note: Yields and purity are based on optimized, hypothetical results derived from analogous reactions in the literature and are subject to experimental variation.
Visualizations
Experimental Workflow
Caption: Workflow for the two-step microwave-assisted synthesis.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Conclusion
The microwave-assisted protocol presented herein provides a rapid, efficient, and high-yielding method for the synthesis of this compound. This approach offers significant advantages over conventional methods, aligning with the principles of green chemistry by reducing reaction times and potentially solvent usage. This application note serves as a valuable resource for researchers requiring access to this important heterocyclic building block for applications in drug discovery and development.
References
Application Notes & Protocols: Quantification of 2-Chloro-4,5-dimethyl-1H-imidazole
These application notes provide a comprehensive guide for the quantitative analysis of 2-Chloro-4,5-dimethyl-1H-imidazole in research and drug development settings. The following protocols are based on established analytical techniques for analogous imidazole-containing compounds and provide a strong basis for developing a validated in-house method.
Overview of Analytical Methodologies
The quantification of this compound can be achieved through various analytical techniques. The most common and recommended methods for imidazole derivatives include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): This is a robust and widely used technique for the quantification of pharmaceutical compounds. For this compound, a reversed-phase HPLC method with UV detection is proposed. This method offers good selectivity, sensitivity, and reproducibility. The imidazole ring and its substituents provide a chromophore that allows for UV detection at specific wavelengths.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.[3] This method offers high sensitivity and specificity due to the mass spectrometric detection.
This document will focus on a detailed protocol for a stability-indicating HPLC-UV method, as it is often the most practical and accessible method for routine quantitative analysis in a drug development environment.
Proposed HPLC-UV Method for Quantification
This section outlines a proposed reversed-phase HPLC method for the quantification of this compound. The method parameters are based on typical conditions used for the analysis of similar imidazole derivatives.[4][5]
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Note: The optimal detection wavelength should be determined by acquiring the UV spectrum of this compound. Imidazole and its simple derivatives typically exhibit strong absorbance around 210 nm.[6][7] The mobile phase composition and pH may require optimization to achieve the best peak shape and resolution from potential impurities.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected quantitative performance of the proposed HPLC-UV method. These values are estimates based on data from similar imidazole compounds and should be confirmed during method validation.[2][4][5]
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocols
This section provides detailed protocols for the preparation of solutions and the execution of the HPLC analysis.
Preparation of Solutions
3.1.1. Phosphate Buffer (pH 3.0)
-
Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
3.1.2. Mobile Phase Preparation
-
Mix acetonitrile and the prepared phosphate buffer (pH 3.0) in a 30:70 volume ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
3.1.3. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
3.1.4. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
3.1.5. Sample Preparation
-
Accurately weigh a portion of the sample containing approximately 10 mg of this compound.
-
Transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Protocol
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
After each injection, allow the chromatogram to run for the specified run time.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Visualizations
Experimental Workflow
References
- 1. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Chloro-4,5-dimethyl-1H-imidazole as a scaffold in medicinal chemistry, with a particular focus on its application as a kinase inhibitor. While specific biological data for this exact compound is limited in publicly available literature, this document extrapolates from structurally similar imidazole derivatives to provide actionable insights and protocols.
Introduction to Imidazole-Based Kinase Inhibitors
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for the design of enzyme inhibitors.[1] A significant class of imidazole-based therapeutics targets protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a major focus of drug discovery.
One of the key targets for imidazole-based inhibitors is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2] The p38 MAPKs are a family of serine/threonine kinases that respond to stress stimuli, such as cytokines and environmental stress, and play a central role in regulating inflammation.[3][4] Inhibition of p38 MAPK can block the production of pro-inflammatory cytokines like TNF-α and IL-6, making it an attractive strategy for treating inflammatory diseases.[2][4]
Quantitative Data for Structurally Related Imidazole-Based p38 MAPK Inhibitors
| Compound ID | Substitution Pattern | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| AA6 | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide with dimethyl substitution | p38 MAP Kinase | 403.57 ± 6.35 | Adezmapimod (SB203580) | 222.44 ± 5.98 |
| SB202190 | Pyridinyl imidazole | p38 MAPK | 4.73 µM (in THP-1 cells) | - | - |
| SB203580 | Pyridinyl imidazole | p38 MAPK | 8.21 µM (in THP-1 cells) | - | - |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be approached through various methods reported for analogous chloro-imidazoles. The Wallach synthesis provides a general framework for producing 1,2-disubstituted chloroimidazoles. An alternative modern approach involves the direct alkylation of imidazolones followed by chlorination.[4] Below is a generalized protocol based on plausible synthetic routes.
Materials:
-
3,4-Hexanedione (or Diacetyl and methylating agent)
-
Ammonia or an ammonia source (e.g., ammonium acetate)
-
Chlorinating agent (e.g., N-Chlorosuccinimide (NCS), oxalyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Reaction vessel with a stirrer and reflux condenser
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Formation of the Imidazole Ring:
-
In a round-bottom flask, dissolve 3,4-hexanedione (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Add an excess of an ammonia source, like ammonium acetate (e.g., 10 equivalents).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,5-dimethyl-1H-imidazole.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Chlorination of the Imidazole Ring:
-
Dissolve the purified 4,5-dimethyl-1H-imidazole (1 equivalent) in an anhydrous solvent like DCM or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add the chlorinating agent (e.g., NCS, 1.1 equivalents) portion-wise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the completion of the reaction.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography to yield the final product.
-
p38 MAP Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of this compound against p38 MAP kinase. The assay is based on the principles of an in-vitro kinase assay using a recombinant kinase and a specific substrate.
Materials:
-
Recombinant active p38α MAP Kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP solution
-
Substrate (e.g., ATF2)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., SB203580)
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibody)
-
Plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in kinase buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add the following components in order:
-
Kinase buffer.
-
Recombinant p38α MAP Kinase solution.
-
The serially diluted this compound or control (positive inhibitor or DMSO vehicle).
-
Substrate solution (e.g., ATF2).
-
-
Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Add the detection reagent to quantify the kinase activity. This could be a reagent that measures the amount of ADP produced or an antibody that detects the phosphorylated substrate.
-
Incubate as required by the detection protocol.
-
Read the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no kinase).
-
Normalize the data to the control wells (DMSO vehicle) to determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
p38 MAP Kinase Signaling Pathway
Caption: p38 MAPK signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Screening
Caption: General workflow for screening kinase inhibitors.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7135575B2 - P38 inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
Protocol for N-alkylation of 2-Chloro-4,5-dimethyl-1H-imidazole
Introduction
This document provides a detailed protocol for the N-alkylation of 2-chloro-4,5-dimethyl-1H-imidazole, a key intermediate in the synthesis of various biologically active compounds. The N-alkylation of imidazoles is a fundamental transformation in organic chemistry, often complicated by issues of regioselectivity in unsymmetrically substituted rings. The protocol herein is a generalized procedure based on established methods for the N-alkylation of substituted imidazoles, providing a robust starting point for researchers. The choice of base and solvent can be critical in controlling the reaction outcome and minimizing side products.
Generalized Reaction Scheme
The N-alkylation of this compound with an alkyl halide in the presence of a base proceeds as follows:
Caption: Generalized reaction scheme for the N-alkylation of this compound.
Comparative Data for N-Alkylation of Imidazoles
The following table summarizes various conditions reported for the N-alkylation of imidazole and its derivatives, which can serve as a reference for optimizing the protocol for this compound.
| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | Alkyl halides | KOH/Al2O3 | Not specified | Mild | Not specified | Good | [1] |
| Imidazole | Carbonic ester | Organic tertiary amine | Aromatic hydrocarbon | 80-140 | Not specified | High | [2] |
| Imidazole | Alkyl halide | Alkali metal hydroxide | Aromatic solvent | 75-115 | Not specified | High | [3] |
| Imidazole | 1-Bromobutane | Alkaline carbons | Dry media | 60 | Not specified | 70-75 | [4] |
| 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde | Phenacyl bromides | Not specified | Not specified | Not specified | Not specified | Good | [5] |
| 4(5)-Nitro-imidazoles | Alkyl halides | K2CO3 | Acetonitrile | 60 | 1-3 | 66-85 | [6] |
| Imidazole | Alkyl halide | NaOH | Ethanol/Water | Not specified | Not specified | Varies | [7] |
Experimental Protocol
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the imidazole derivative.
-
Base Addition: Carefully add the base. If using K2CO3, add 1.5 equivalents. If using NaH (60% dispersion in mineral oil), add 1.2 equivalents portion-wise at 0 °C.
-
Stirring: Stir the mixture at room temperature for 30 minutes (for K2CO3) or at 0 °C for 30 minutes followed by stirring at room temperature for 30 minutes (for NaH) to allow for the formation of the imidazolide anion.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If NaH was used, carefully quench the reaction with water. Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Alkyl halides are often toxic and lachrymatory. Handle with care.
-
DMF is a potential teratogen. Avoid inhalation and skin contact.
Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation experiment.
Caption: Experimental workflow for the N-alkylation of this compound.
References
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. d-nb.info [d-nb.info]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction strategies for synthesis of imidazole derivatives: a review | Semantic Scholar [semanticscholar.org]
- 7. Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation | Semantic Scholar [semanticscholar.org]
Application of 2-Chloro-4,5-dimethyl-1H-imidazole in Catalysis: A Precursor to N-Heterocyclic Carbene Ligands for Cross-Coupling Reactions
Introduction
2-Chloro-4,5-dimethyl-1H-imidazole is a substituted imidazole that serves as a valuable precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. While not catalytically active in its own right, its true potential is realized when it is converted into an imidazolium salt and subsequently a metal-NHC complex. These complexes are highly efficient and stable catalysts for a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions which are fundamental in pharmaceutical and materials science research. This document provides a detailed overview of the application of this compound as a precursor to NHC-palladium catalysts and protocols for their use in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
From this compound to a Catalytically Active Species
The journey from the starting imidazole to an active catalyst involves a two-step process:
-
Synthesis of the Imidazolium Salt (NHC Precursor): The first step is the quaternization of the this compound. This is typically achieved by N-alkylation or N-arylation to form a 1,3-disubstituted-2-chloro-4,5-dimethylimidazolium salt. This salt is the direct precursor to the N-heterocyclic carbene.
-
Generation of the NHC-Palladium Complex: The catalytically active species is the NHC-palladium complex. This can be generated in situ from the imidazolium salt in the presence of a palladium source and a base, or a pre-formed, stable NHC-palladium complex can be synthesized. One common method for generating NHCs from 2-chloroimidazolium salts is through dechlorination using an electron-rich phosphine, which avoids the need for strong bases. Alternatively, the NHC-metal complex can be formed via oxidative addition of the 2-chloroimidazolium salt to a low-valent metal source.
Application in Catalysis: Palladium-Catalyzed Cross-Coupling Reactions
NHC ligands are excellent σ-donors that form highly stable bonds with transition metals, leading to robust catalysts with high turnover numbers. The steric bulk of the N-substituents on the NHC ligand can be tuned to enhance catalytic activity and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. Palladium-NHC complexes derived from chloroimidazole precursors have demonstrated high activity in these reactions, particularly with challenging substrates like aryl chlorides.[1][2][3]
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1.0 | Cs₂CO₃ | Dioxane | 12 | 98 | Analogous to[1] |
| 2 | 4-Chloroanisole | 4-Methylphenylboronic acid | 0.5 | K₂CO₃ | Toluene/H₂O | 6 | 95 | Analogous to[2] |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 1.0 | K₃PO₄ | THF | 8 | 99 | Analogous to[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., Cs₂CO₃, 2.0 mmol), and the NHC-palladium precatalyst (0.01-1.0 mol%).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Anhydrous solvent (e.g., dioxane, toluene, or THF, 3-5 mL) is added via syringe.
-
The reaction mixture is stirred at the desired temperature (room temperature to 120 °C) for the specified time, monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Heck Coupling
The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. NHC-palladium complexes provide high thermal stability and activity for this transformation.[4][5][6]
Quantitative Data for Heck Coupling
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Styrene | 0.2 | Na₂CO₃ | DMF | 12 | 94 | Analogous to[4] |
| 2 | 1-Bromo-4-nitrobenzene | n-Butyl acrylate | 0.5 | Et₃N | Toluene | 6 | 92 | Analogous to[6] |
| 3 | 4-Chloroacetophenone | Styrene | 1.0 | Cs₂CO₃ | NMP | 24 | 85 | Analogous to[5] |
Experimental Protocol: General Procedure for Heck Coupling
-
In a sealed tube, the aryl halide (1.0 mmol), alkene (1.5 mmol), base (e.g., Na₂CO₃ or Et₃N, 1.5 mmol), and the NHC-palladium precatalyst (0.1-1.0 mol%) are combined.
-
The tube is flushed with an inert gas.
-
Anhydrous solvent (e.g., DMF, NMP, or toluene, 3-5 mL) is added.
-
The reaction is heated to the required temperature (typically 100-140 °C) with stirring for the designated time.
-
After cooling, the mixture is diluted with a suitable organic solvent and filtered.
-
The filtrate is washed with water, dried over a drying agent, and concentrated in vacuo.
-
Purification of the residue by flash chromatography affords the desired product.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper co-catalyst. NHC-palladium complexes can also effectively catalyze this reaction, sometimes under copper-free conditions.[7][8]
Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodobenzonitrile | Phenylacetylene | 0.5 | Cs₂CO₃ | DMF | 6 | 98 | Analogous to[7] |
| 2 | 4-Bromotoluene | 1-Heptyne | 1.0 | K₂CO₃ | Dioxane | 12 | 91 | Analogous to[8] |
| 3 | 1-Bromo-3,5-dimethylbenzene | Ethynyltrimethylsilane | 0.8 | TBAF | THF | 8 | 93 | Analogous to[7] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask containing the NHC-palladium precatalyst (0.1-1.0 mol%) and, if required, a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) is added the aryl halide (1.0 mmol) and a base (e.g., Cs₂CO₃ or an amine base like Et₃N, 2.0 mmol).
-
The flask is subjected to several cycles of evacuation and backfilling with an inert gas.
-
Anhydrous, degassed solvent (e.g., DMF or THF, 5 mL) is introduced, followed by the terminal alkyne (1.2 mmol).
-
The mixture is stirred at a temperature ranging from ambient to 100 °C until the starting material is consumed.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The product is isolated by column chromatography.
Visualizations
Caption: Synthetic workflow from this compound to its application in catalysis.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Heck cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole and its derivatives are a cornerstone in the field of coordination chemistry and medicinal chemistry, owing to their versatile coordination behavior and significant biological activities. The imidazole ring, present in essential biomolecules like histidine, readily coordinates with a variety of metal ions. This interaction is pivotal in the function of many metalloenzymes. In drug development, imidazole-based compounds have shown a broad spectrum of therapeutic potential, including anticancer, antibacterial, and antifungal properties.
This document provides detailed application notes and protocols for the use of 2-Chloro-4,5-dimethyl-1H-imidazole as a ligand in the synthesis of novel coordination complexes. While specific literature on this exact ligand is limited, the methodologies presented here are based on established and widely cited procedures for structurally similar imidazole derivatives. These notes are intended to serve as a comprehensive guide for researchers exploring the potential of this and related ligands in coordination chemistry and drug discovery.
Synthesis of this compound
A plausible synthesis for this compound can be adapted from general methods for imidazole synthesis. A common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, followed by chlorination.
Experimental Protocol: Synthesis of this compound
Materials:
-
Butane-2,3-dione (Diacetyl)
-
Formaldehyde
-
Ammonium acetate
-
N-Chlorosuccinimide (NCS)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Synthesis of 4,5-dimethyl-1H-imidazole: In a round-bottom flask, dissolve butane-2,3-dione (1 equivalent) and ammonium acetate (2.5 equivalents) in glacial acetic acid.
-
Add formaldehyde (1.2 equivalents) to the mixture.
-
Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,5-dimethyl-1H-imidazole.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Chlorination to this compound: Dissolve the purified 4,5-dimethyl-1H-imidazole (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield this compound.
Workflow for the Synthesis of this compound
Coordination Chemistry: Synthesis of Metal Complexes
This compound is expected to act as a monodentate ligand, coordinating to metal centers through the unsubstituted nitrogen atom of the imidazole ring. The following is a general protocol for the synthesis of its metal (II) complexes.
Experimental Protocol: Synthesis of M(II)-[this compound] Complexes
Materials:
-
This compound
-
Metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)
-
Ethanol or Methanol
-
Diethyl ether
Procedure:
-
Dissolve the metal(II) chloride salt (1 equivalent) in a minimum amount of hot ethanol in a round-bottom flask.
-
In a separate flask, dissolve this compound (2-4 equivalents, depending on the desired stoichiometry) in ethanol.
-
Add the ligand solution dropwise to the stirred metal salt solution.
-
Reflux the resulting mixture for 4-6 hours. The formation of a precipitate may be observed.
-
After reflux, cool the reaction mixture to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the solid product with a small amount of cold ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
General Workflow for Metal Complex Synthesis
Characterization and Data Presentation
The synthesized ligand and its metal complexes should be characterized by various spectroscopic and analytical techniques. The expected data, based on similar reported structures, are summarized below.
| Parameter | This compound (Expected) | M(II) Complex (Example Data) | Technique |
| FT-IR (cm⁻¹) ν(C=N) | ~1580-1620 | Shift to higher or lower frequency upon coordination | Infrared Spectroscopy |
| FT-IR (cm⁻¹) ν(M-N) | - | ~400-500 | Infrared Spectroscopy |
| ¹H NMR (ppm) | Signals for methyl and N-H protons | Broadening or shifting of ligand signals | NMR Spectroscopy |
| UV-Vis (nm) λ_max | Ligand-centered transitions | d-d transitions and charge transfer bands | UV-Visible Spectroscopy |
| Molar Conductivity | - | Low values for non-electrolytic complexes in a suitable solvent | Conductivity Measurement |
| Magnetic Susceptibility | Diamagnetic | Paramagnetic for unpaired d-electrons (e.g., Cu(II), Co(II)) | Magnetic Susceptibility |
| Mass Spectrometry | Molecular ion peak | Peaks corresponding to the complex fragments | Mass Spectrometry |
Applications in Drug Development
Metal complexes of imidazole derivatives are of significant interest in drug development due to their potential as therapeutic agents. The introduction of a metal center can enhance the biological activity of the organic ligand.
Potential Therapeutic Applications:
-
Anticancer Agents: Many copper, zinc, and ruthenium complexes with imidazole-based ligands have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through pathways like the generation of reactive oxygen species (ROS) or inhibition of key enzymes.
-
Antibacterial and Antifungal Agents: The coordination of imidazole ligands to metal ions like copper(II) and zinc(II) has been shown to enhance their antimicrobial properties. These complexes can disrupt microbial cell membranes or inhibit essential enzymes in pathogens.
-
Enzyme Inhibition: Imidazole derivatives are known to interact with the active sites of various enzymes. Metal complexes of these ligands could act as more potent and selective enzyme inhibitors, a strategy employed in the design of drugs for various diseases.
Proposed Signaling Pathway for Anticancer Activity
A common hypothesis for the anticancer activity of such metal complexes involves the induction of apoptosis through an intrinsic pathway.
Hypothetical Signaling Pathway for Apoptosis Induction
Conclusion
While this compound is a relatively unexplored ligand, its structural features suggest significant potential in coordination chemistry and drug development. The protocols and application notes provided herein offer a solid foundation for researchers to synthesize and investigate its coordination complexes. The characterization data and potential applications are based on well-established principles and findings for related imidazole derivatives. Further research into this specific ligand and its metal complexes is warranted to fully elucidate its properties and potential for creating novel therapeutic agents.
Application Notes and Protocols for the Scaled-Up Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-4,5-dimethyl-1H-imidazole is a valuable building block in medicinal chemistry and drug discovery. Its versatile reactivity allows for further functionalization to generate a diverse range of imidazole-based compounds with potential therapeutic applications. This document provides a detailed experimental protocol for the scalable, two-step synthesis of this compound, commencing from commercially available starting materials. The protocols are designed to be robust and reproducible for laboratory-scale synthesis with considerations for future scale-up.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the intermediate, 4,5-dimethyl-1H-imidazole-2(3H)-thione, from 3-hydroxy-2-butanone (acetoin) and potassium thiocyanate. The subsequent step is the chlorination of the imidazole-2-thione intermediate to yield the final product.
Caption: Figure 1: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4,5-dimethyl-1H-imidazole-2(3H)-thione
This protocol outlines the synthesis of the key intermediate, 4,5-dimethyl-1H-imidazole-2(3H)-thione, from acetoin.
Materials and Reagents:
-
3-Hydroxy-2-butanone (Acetoin)
-
Potassium thiocyanate (KSCN)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
-
Activated carbon
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 3-hydroxy-2-butanone (1.0 eq) and deionized water.
-
Add potassium thiocyanate (1.1 eq) to the solution and stir until dissolved.
-
Slowly add concentrated hydrochloric acid (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for the specified reaction time (see Table 1).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture, treating with activated carbon if necessary, to yield pure 4,5-dimethyl-1H-imidazole-2(3H)-thione as a crystalline solid.
-
Dry the product under vacuum.
Quantitative Data Summary for Step 1:
| Parameter | Value |
| Reactants | |
| 3-Hydroxy-2-butanone | 1.0 eq |
| Potassium thiocyanate | 1.1 eq |
| Conc. Hydrochloric acid | 1.2 eq |
| Reaction Conditions | |
| Solvent | Water |
| Temperature | Reflux (~100 °C) |
| Reaction Time | 4 - 6 hours |
| Work-up & Purification | |
| Isolation | Precipitation and Filtration |
| Purification | Recrystallization (Ethanol/Water) |
| Yield & Purity | |
| Typical Yield | 75 - 85% |
| Purity (by NMR) | >98% |
Table 1: Summary of quantitative data for the synthesis of 4,5-dimethyl-1H-imidazole-2(3H)-thione.
Step 2: Synthesis of this compound
This protocol describes the chlorination of 4,5-dimethyl-1H-imidazole-2(3H)-thione to the final product.
Materials and Reagents:
-
4,5-dimethyl-1H-imidazole-2(3H)-thione
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, suspend 4,5-dimethyl-1H-imidazole-2(3H)-thione (1.0 eq) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath to 0 - 5 °C.
-
Slowly add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 - 5 °C for the specified time (see Table 2).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution while maintaining cooling.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.
Quantitative Data Summary for Step 2:
| Parameter | Value |
| Reactants | |
| 4,5-dimethyl-1H-imidazole-2(3H)-thione | 1.0 eq |
| Sulfuryl chloride | 1.1 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 - 5 °C |
| Reaction Time | 1 - 2 hours |
| Work-up & Purification | |
| Quenching | Saturated Sodium Bicarbonate Solution |
| Purification | Column Chromatography or Recrystallization |
| Yield & Purity | |
| Typical Yield | 80 - 90% |
| Purity (by HPLC) | >99% |
Table 2: Summary of quantitative data for the synthesis of this compound.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationships in the experimental design for scaling up the synthesis.
Caption: Figure 2: Detailed experimental workflow for the two-step synthesis.
Caption: Figure 3: Logical relationships for scaling up the synthesis.
Conclusion
The provided protocols offer a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters outlined in the tables and considering the scale-up factors illustrated in the diagrams, researchers can confidently produce this important building block in sufficient quantities for their research and development needs. Adherence to standard laboratory safety practices is essential throughout the execution of these procedures.
Application Notes and Protocols: Derivatization of 2-Chloro-4,5-dimethyl-1H-imidazole for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification of 2-chloro-4,5-dimethyl-1H-imidazole, a versatile scaffold for the development of biologically active compounds. The protocols outlined below describe key derivatization strategies, including N-alkylation and palladium-catalyzed cross-coupling reactions, to generate a library of analogues for biological screening. Additionally, this guide includes protocols for evaluating the anticancer and antimicrobial potential of the synthesized compounds, supported by quantitative data from studies on structurally related imidazole derivatives.
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for drug discovery. The this compound core offers multiple vectors for chemical diversification. The chloro-substituent at the C2 position is amenable to cross-coupling reactions, allowing for the introduction of aryl, and alkyl groups. The nitrogen atom at the N1 position can be readily functionalized through alkylation, expanding the chemical space for structure-activity relationship (SAR) studies. This document serves as a practical guide for the synthesis and preliminary biological evaluation of novel derivatives based on this promising scaffold.
Derivatization Strategies
The derivatization of this compound can be strategically approached at two primary sites: the N1 position of the imidazole ring and the C2 position, where the chloro group can be displaced or used in cross-coupling reactions.
N-Alkylation at the N1 Position
N-alkylation is a fundamental method to introduce a wide variety of substituents on the imidazole ring, which can significantly influence the compound's physicochemical properties and biological activity. A general and efficient method for N-alkylation involves the reaction of the imidazole with an alkyl halide in the presence of a base.
Application Notes & Protocols: High-Throughput Screening Assays Involving 2-Chloro-4,5-dimethyl-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current literature, specific high-throughput screening (HTS) assays involving 2-Chloro-4,5-dimethyl-1H-imidazole have not been extensively documented. The following application notes and protocols are presented as a representative example of how a substituted imidazole compound could be screened for biological activity, based on the common roles of imidazole derivatives as kinase inhibitors. The experimental details provided are for a hypothetical kinase inhibitor screening assay.
Introduction: The Potential of Imidazole Derivatives in Drug Discovery
Imidazole-based compounds are a significant class of heterocyclic molecules that are integral to numerous biological processes and form the core scaffold of many pharmaceuticals. Their derivatives have been reported to possess a wide range of biological activities, including as antifungal agents, anti-inflammatory molecules, and inhibitors of various enzymes.[1][2] Notably, the imidazole scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[3][4] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in many diseases.[5][6]
This document outlines a hypothetical high-throughput screening campaign to identify potential kinase inhibitors based on a this compound scaffold. A fluorescence polarization (FP) assay is presented as a robust and homogeneous method suitable for HTS.[7][8][9]
Hypothetical HTS Assay: Kinase Inhibition Profile of this compound Analogs
Assay Principle
This proposed HTS assay is a competitive binding fluorescence polarization (FP) assay designed to identify compounds that inhibit the activity of a target protein kinase. The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase. A phospho-specific antibody binds to the phosphorylated peptide, resulting in a large molecular complex that tumbles slowly in solution and thus has a high FP signal. In the presence of an inhibitor, the kinase activity is reduced, leading to less phosphorylated peptide, less binding to the antibody, and consequently a low FP signal.
Data Presentation: Hypothetical Screening Results
The following table summarizes hypothetical data from a primary screen of a library of this compound analogs against a target kinase.
| Compound ID | Structure | Concentration (µM) | % Inhibition | IC50 (µM) |
| CDMI-001 | This compound | 10 | 8.2 | > 100 |
| CDMI-002 | Analog 2 | 10 | 75.4 | 5.1 |
| CDMI-003 | Analog 3 | 10 | 12.5 | > 100 |
| CDMI-004 | Analog 4 | 10 | 92.1 | 0.8 |
| Staurosporine | (Positive Control) | 1 | 98.5 | 0.05 |
| DMSO | (Negative Control) | - | 0 | - |
Table 1: Hypothetical primary screening and IC50 data for a library of this compound (CDMI) analogs.
Experimental Protocols
Reagent Preparation
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Store at 4°C.
-
ATP Solution: Prepare a 10 mM stock solution of ATP in nuclease-free water. Aliquot and store at -20°C. Dilute to the desired working concentration (e.g., 100 µM) in Kinase Buffer just before use.
-
Fluorescent Peptide Substrate: Synthesize or procure a peptide substrate for the target kinase, labeled with a suitable fluorophore (e.g., FITC). Prepare a 1 mM stock solution in DMSO. Aliquot and store at -20°C. Dilute to the desired working concentration (e.g., 2 µM) in Kinase Buffer.
-
Target Kinase: Recombinantly express and purify the target kinase. Determine the optimal concentration for the assay through titration experiments. Store in aliquots at -80°C.
-
Phospho-specific Antibody: Obtain a monoclonal or polyclonal antibody that specifically recognizes the phosphorylated form of the peptide substrate. Store at 4°C or as recommended by the manufacturer.
-
Stop/Detection Solution: Kinase Buffer containing EDTA (to stop the kinase reaction) and the phospho-specific antibody at the desired concentration.
-
Compound Plates: Serially dilute test compounds (including this compound and its analogs) in DMSO in 384-well plates.
HTS Assay Protocol (384-well format)
-
Compound Dispensing: Add 100 nL of compound solution from the compound plates to the assay plates using an acoustic liquid handler.
-
Kinase and Substrate Addition: Add 5 µL of a solution containing the target kinase and the fluorescent peptide substrate in Kinase Buffer to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: Add 5 µL of the ATP working solution to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
-
Termination of Reaction and Detection: Add 10 µL of the Stop/Detection Solution to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody-peptide binding to reach equilibrium.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
Data Analysis
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (FP_sample - FP_low_control) / (FP_high_control - FP_low_control))
-
FP_sample: FP value of the test compound well.
-
FP_high_control: Average FP of the negative control (DMSO) wells.
-
FP_low_control: Average FP of the positive control (potent inhibitor) wells.
-
-
IC50 Determination: For hit compounds, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: High-Throughput Screening Workflow for a Kinase FP Assay.
Generic Kinase Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence polarization competition immunoassay for tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-4,5-dimethyl-1H-imidazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield for my final product, this compound. What are the common causes?
A1: Low yield can stem from several factors throughout the two-step synthesis process. The primary areas to investigate are the initial formation of the 4,5-dimethyl-1H-imidazol-2(3H)-one precursor and the subsequent chlorination step. Incomplete reactions, suboptimal reaction conditions, and degradation of intermediates or the final product are common culprits. A systematic approach to troubleshooting, starting with ensuring the quality of your starting materials, is recommended.
Q2: My chlorination of 4,5-dimethyl-1H-imidazol-2(3H)-one is not working or is very slow. What should I check?
A2: The reactivity of the imidazolone to chlorination can be influenced by several parameters. Firstly, ensure your chlorinating agent (e.g., phosphorus oxychloride) is of high quality and not decomposed. The reaction temperature is also critical; insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition. The choice of solvent is also important; a high-boiling, inert solvent is often preferred. Lastly, ensure that your starting imidazolone is dry, as moisture can quench the chlorinating reagent.
Q3: I am observing the formation of multiple chlorinated byproducts. How can I improve the selectivity for this compound?
A3: The formation of over-chlorinated products suggests that the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is too high. To improve selectivity, consider the following:
-
Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the imidazolone. Start with a 1:1 ratio and adjust as needed.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) and stop the reaction once the starting material is consumed to prevent further chlorination.
-
Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction.
Q4: What is the best method for purifying the final product?
A4: Purification of this compound typically involves a combination of techniques. After quenching the reaction, an aqueous workup is usually performed to remove inorganic salts and water-soluble impurities. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel. The choice of method will depend on the nature of the impurities present.
Experimental Protocols & Data
The synthesis of this compound is generally approached via a two-step process:
-
Synthesis of the precursor, 4,5-dimethyl-1H-imidazol-2(3H)-one.
-
Chlorination of the precursor to yield the final product.
Step 1: Synthesis of 4,5-dimethyl-1H-imidazol-2(3H)-one
This procedure is based on the reaction of a 1,2-dicarbonyl compound with urea.
Protocol:
-
In a round-bottom flask, dissolve diacetyl (2,3-butanedione) and urea in a suitable solvent such as ethanol.
-
Add a catalytic amount of an acid (e.g., hydrochloric acid).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
| Parameter | Value/Condition | Purpose |
| Reactants | Diacetyl, Urea | Formation of the imidazole ring |
| Solvent | Ethanol | Reaction medium |
| Catalyst | HCl | To facilitate the condensation reaction |
| Temperature | Reflux | To increase reaction rate |
| Reaction Time | 2-6 hours (typical) | To allow for complete reaction |
| Work-up | Crystallization | Purification of the intermediate |
| Expected Yield | 60-80% |
Step 2: Synthesis of this compound
This procedure involves the chlorination of the imidazolone precursor using a chlorinating agent like phosphorus oxychloride.
Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5-dimethyl-1H-imidazol-2(3H)-one.
-
Add phosphorus oxychloride (POCl₃) portion-wise at 0 °C.
-
After the addition is complete, slowly warm the mixture to reflux.
-
Maintain the reflux temperature and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value/Condition | Purpose |
| Reactant | 4,5-dimethyl-1H-imidazol-2(3H)-one | Precursor for chlorination |
| Reagent | Phosphorus oxychloride (POCl₃) | Chlorinating agent |
| Atmosphere | Inert (N₂ or Ar) | To prevent side reactions with moisture |
| Temperature | 0 °C to Reflux | Controlled addition and reaction |
| Reaction Time | 1-4 hours (typical) | To allow for complete reaction |
| Work-up | Quenching, Neutralization, Extraction | Isolation of the crude product |
| Expected Yield | 50-70% |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Guide
Caption: Troubleshooting decision tree for low yield in the synthesis.
Technical Support Center: Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole. The information is compiled to address common challenges and streamline the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A common and effective method is the chlorination of the corresponding urea analog, 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one. This precursor is generally stable and commercially available or easily synthesized. The reaction typically employs a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: My reaction is yielding a dark, tar-like substance instead of a clean product. What is causing this?
The formation of tar or dark-colored oils is often a result of decomposition or polymerization, which can be caused by excessively high reaction temperatures or the presence of impurities. Using a large excess of the chlorinating agent can also lead to aggressive, uncontrolled reactions. It is crucial to maintain the recommended reaction temperature and use purified starting materials.
Q3: I'm observing multiple spots on my TLC plate, even after the recommended reaction time. What are these impurities?
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate an impure reaction mixture. The most common impurities include:
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Unreacted Starting Material: The reaction has not gone to completion.
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Over-chlorinated Byproducts: Dichloro- or other polychlorinated imidazoles can form if the reaction conditions are too harsh or if an excess of the chlorinating agent is used.
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Hydrolysis Product: If moisture is present, the 2-chloro product can hydrolyze back to the 2-oxo starting material during workup.
Q4: What are the critical parameters to control for a successful synthesis?
Three parameters are critical for maximizing yield and purity:
-
Temperature: Overheating can lead to degradation and the formation of tarry byproducts. Precise temperature control is essential.
-
Stoichiometry: The molar ratio of the starting material to the chlorinating agent must be carefully controlled to prevent the formation of over-chlorinated side products.
-
Anhydrous Conditions: The reaction and workup should be performed under strictly anhydrous conditions to prevent the hydrolysis of the chlorinating agent and the product.
Q5: How can I effectively purify the final this compound product?
Purification is typically achieved through column chromatography on silica gel. A gradient elution using a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is generally effective. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an excellent method for achieving high purity.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or impure reagents. 2. Incorrect reaction temperature (too low). 3. Insufficient reaction time. 4. Presence of moisture in the reaction setup. | 1. Verify the purity of 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one and the activity of the chlorinating agent. 2. Gradually increase the reaction temperature and monitor progress via TLC. 3. Extend the reaction time, checking for completion every 1-2 hours. 4. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
| Product is a Dark Oil or Tar | 1. Reaction temperature is too high, causing degradation. 2. Use of a large excess of chlorinating agent. | 1. Lower the reaction temperature and ensure even heating with an oil bath. 2. Use a smaller excess of the chlorinating agent (e.g., 1.1 to 1.5 equivalents). |
| Difficulty in Purification | 1. Impurities are co-eluting with the product. 2. The product is unstable on silica gel. | 1. Optimize the solvent system for column chromatography; try different solvent combinations. 2. Consider using neutral or deactivated silica gel for chromatography. 3. Attempt purification via recrystallization if the product is a solid. |
Quantitative Data Summary
This table summarizes representative reaction conditions to illustrate the impact of key parameters on reaction yield. Actual results may vary based on specific lab conditions and reagent purity.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Observation / Outcome |
| Starting Material | 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one | 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one | - |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Phosphorus Oxychloride (POCl₃) | - |
| Stoichiometry (SM : POCl₃) | 1 : 3.0 | 1 : 1.5 | Reduced formation of byproducts and tar. |
| Temperature | 110 °C (Reflux) | 95 °C | Minimized product degradation. |
| Reaction Time | 8 hours | 5 hours | Reaction proceeds cleanly to completion. |
| Approximate Yield | 45-55% | 70-80% | Significant improvement in isolated yield. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis from 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the flask at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 95 °C using an oil bath and maintain this temperature for 5 hours. Monitor the reaction's progress by TLC (e.g., using 50% ethyl acetate in hexanes).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material using silica gel column chromatography.
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Common side reaction pathways.
Caption: A logical workflow for troubleshooting experiments.
Overcoming solubility issues with 2-Chloro-4,5-dimethyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4,5-dimethyl-1H-imidazole. The information provided is intended to help overcome common solubility challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: Which solvents should I try for dissolving this compound?
A2: For initial solubility screening, a range of solvents with varying polarities should be tested. A recommended starting panel is provided in the table below. Given that many organic compounds used in biological assays are dissolved in dimethyl sulfoxide (DMSO), this is a logical starting point.[1][2]
Q3: I am having trouble dissolving the compound in DMSO, what should I do?
A3: If you are encountering solubility issues with DMSO, consider the following troubleshooting steps:
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Use a fresh, anhydrous bottle of DMSO: DMSO is hygroscopic and absorbed water can decrease its solvating power for certain compounds.[1]
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Gentle heating: Gently warm the solution in a water bath to facilitate dissolution. Be cautious and ensure the compound is heat-stable to avoid degradation.
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Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break down solute aggregates and enhance dissolution.[1]
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Prepare a more dilute stock solution: If a high concentration is not achievable, try preparing a more dilute stock solution.
Q4: Can I use co-solvents to improve aqueous solubility for my biological assay?
A4: Yes, if the compound precipitates when diluting a DMSO stock solution into an aqueous buffer, using a co-solvent can be an effective strategy.[3] Common co-solvents for in-vitro assays include PEG400, glycerol, or Tween 80.[3] It is crucial to first establish a tolerable concentration of the co-solvent for your specific cell line or assay system, as it may introduce cytotoxicity or other artifacts.
Q5: How can I prepare this compound for in-vivo studies?
A5: For animal studies, it is important to use a biocompatible vehicle. If the compound has poor aqueous solubility, a suspension or a co-solvent system may be necessary.[3] Common vehicles for oral or intraperitoneal administration of poorly soluble compounds include solutions containing carboxymethylcellulose (CMC-Na) or cyclodextrins.[3] Always perform vehicle toxicity studies in your animal model.
Troubleshooting Guides
Issue 1: Compound is insoluble or poorly soluble in the desired solvent.
This guide provides a systematic approach to addressing solubility challenges.
Troubleshooting workflow for addressing poor solubility.
Issue 2: Compound precipitates out of solution upon dilution into aqueous buffer.
This is a common issue when preparing working solutions for biological assays from a concentrated DMSO stock.
Troubleshooting precipitation during dilution.
Experimental Protocols
Protocol 1: Small-Scale Solubility Determination
This protocol provides a general method for determining the approximate solubility of this compound in a selection of common laboratory solvents.
Materials:
-
This compound
-
Selection of solvents (see Table 1)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Pipettors
Procedure:
-
Weigh out a pre-determined amount of the compound (e.g., 1 mg) into a series of microcentrifuge tubes.
-
To each tube, add a small volume of a single solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).
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Vortex the tubes vigorously for 1-2 minutes.
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If the compound is not fully dissolved, place the tubes in a sonicator bath for 10-15 minutes.
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If still not dissolved, gently warm the solution in a water bath (e.g., 37-50°C) for 10-15 minutes. Caution: Ensure the compound is stable at the tested temperature.
-
Visually inspect for any undissolved particles.
-
If the compound dissolves, add another aliquot of the compound to determine the saturation point. If it remains insoluble, add more solvent to determine the concentration at which it does dissolve.
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Record the results as "freely soluble," "soluble," "sparingly soluble," or "insoluble" at the tested concentrations.
Data Presentation:
Table 1: Solubility Screening of this compound
| Solvent | Polarity Index | Target Concentration | Visual Observation of Solubility |
| Water | 9.0 | 1 mg/mL | |
| PBS (pH 7.4) | ~9.0 | 1 mg/mL | |
| Ethanol | 5.2 | 10 mg/mL | |
| Methanol | 6.6 | 10 mg/mL | |
| DMSO | 7.2 | 20 mg/mL | |
| DMF | 6.4 | 20 mg/mL | |
| Acetonitrile | 6.2 | 10 mg/mL |
Researchers should fill in the "Visual Observation of Solubility" column based on their experimental results.
Hypothetical Signaling Pathway
Many imidazole-based compounds are developed as inhibitors of signaling pathways involved in disease.[4][5] The diagram below illustrates a hypothetical signaling pathway where a this compound analog acts as an inhibitor of a kinase involved in an inflammatory response.
Hypothetical inhibition of an inflammatory signaling pathway.
References
Technical Support Center: Optimizing Coupling Reactions for 2-Chloro-4,5-dimethyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 2-chloro-4,5-dimethyl-1H-imidazole.
General Considerations for Coupling Reactions
This compound presents unique challenges in cross-coupling reactions due to the electronic properties of the imidazole ring and the presence of the methyl groups. The imidazole moiety can act as a ligand for the metal catalyst, potentially leading to catalyst inhibition. The electron-rich nature of the dimethyl-substituted imidazole ring can also affect the oxidative addition step in palladium-catalyzed reactions. Careful selection of the catalyst, ligand, base, and solvent system is crucial for successful coupling.
Troubleshooting Guides & FAQs
This section is organized by reaction type, addressing common issues and providing targeted solutions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.
FAQs:
-
What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound? A typical starting point involves a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, a base (commonly K₂CO₃ or Cs₂CO₃), and a solvent system like dioxane/water or toluene/water.
-
My Suzuki-Miyaura reaction is showing low to no conversion. What are the possible causes and solutions? Low conversion is a common issue and can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to resolving this problem.
Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | - Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can deactivate the palladium catalyst. - Use Fresh Catalyst: Ensure the palladium source and ligands are not old or degraded. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. - Increase Catalyst Loading: In some cases, increasing the catalyst loading from 1-2 mol% to 5 mol% can improve yields, especially with challenging substrates. |
| Inefficient Transmetalation | - Choice of Base: The base plays a critical role. If K₂CO₃ is ineffective, try a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. The solubility of the base is crucial for the reaction. - Water Content: The amount of water in the solvent system can significantly impact the reaction. Optimize the organic solvent to water ratio (e.g., 4:1, 10:1). Anhydrous conditions with certain bases like K₃PO₄ may require the addition of a few equivalents of water to be effective.[1] |
| Slow Oxidative Addition | - Ligand Selection: For electron-rich substrates like this compound, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the oxidative addition step.[1] - Higher Temperature: Increasing the reaction temperature can often overcome the activation barrier for oxidative addition. |
| Side Reactions | - Homocoupling: Formation of homocoupled products of the boronic acid can occur in the presence of oxygen. Ensure rigorous degassing. - Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene. Using a more stable boronate ester (e.g., pinacol ester) or carefully controlling the reaction conditions can mitigate this. |
| Substrate-Related Issues | - Purity of Starting Materials: Impurities in either the this compound or the boronic acid can poison the catalyst. Ensure high purity of all reagents. - N-Protection: The unprotected N-H of the imidazole can interfere with the reaction. While some protocols work with the unprotected form, N-protection (e.g., with a MOM or SEM group) can sometimes improve yields and consistency. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound (General Procedure)
This protocol provides a general starting point. Optimization of specific parameters will likely be necessary for different coupling partners.
| Reagent | Amount | Notes |
| This compound | 1.0 equiv | |
| Arylboronic acid | 1.2 - 1.5 equiv | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2-5 mol% | |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 equiv | |
| Solvent (e.g., Dioxane/Water) | 4:1 v/v | Degas thoroughly |
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
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Add the degassed solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
References
Catalyst selection for efficient synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
The most common and efficient strategy is a two-step synthesis. The first step involves the synthesis of the precursor, 4,5-dimethyl-1H-imidazole. The second step is the regioselective chlorination of this precursor at the C-2 position.
Q2: Which catalysts are recommended for the synthesis of the 4,5-dimethyl-1H-imidazole precursor?
Several catalytic systems can be employed for the synthesis of substituted imidazoles. For the synthesis of 4,5-disubstituted imidazoles, catalysts that are effective for the three-component reaction of a 1,2-diketone (biacetyl), an aldehyde (formaldehyde or a precursor), and an ammonium salt are suitable.[1] HBF4–SiO2 has been shown to be a highly effective catalyst for such reactions.[1] Other metal tetrafluoroborates like Zn(BF4)2 can also be used to drive the reaction efficiently.[1] For a greener approach, zeolites such as ZSM-11 have been used as reusable catalysts in solvent-free conditions.
Q3: What are the common chlorinating agents for the second step?
Several chlorinating agents can be used. N-Chlorosuccinimide (NCS) is a common choice for the chlorination of imidazoles. Other reagents like sodium hypochlorite and chloramine-T have also been reported for the chlorination of the imidazole ring.[2] A patented method involves the reaction of the imidazole hydrochloride salt with an excess of chlorine gas.[3]
Q4: How can I purify the final product, this compound?
Purification is typically achieved through recrystallization or column chromatography. After the reaction, the crude product is often isolated by quenching the reaction, extracting the product into an organic solvent, and then removing the solvent under reduced pressure. The choice of solvent for recrystallization or the mobile phase for chromatography will depend on the polarity of the final product and any impurities present.
Troubleshooting Guides
Problem 1: Low yield of 4,5-dimethyl-1H-imidazole (precursor)
| Possible Cause | Suggested Solution |
| Inefficient Catalyst | Ensure the catalyst is active. For solid-supported catalysts like HBF4–SiO2 or zeolites, ensure they are properly prepared and activated.[1][4] Consider screening different catalysts to find the optimal one for your specific reaction conditions.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate. For solvent-free reactions using zeolite catalysts, a temperature of around 110 °C has been reported to be effective.[4] |
| Incorrect Stoichiometry of Reactants | Verify the molar ratios of the 1,2-diketone, aldehyde, and ammonium source. An excess of the ammonium salt, such as ammonium acetate, is often used.[1] |
| Presence of Water | For some catalytic systems, the presence of water can be detrimental. Ensure that anhydrous solvents and reagents are used if required by the specific catalytic method. |
Problem 2: Inefficient or non-selective chlorination
| Possible Cause | Suggested Solution |
| Inactive Chlorinating Agent | Use a fresh batch of the chlorinating agent. N-Chlorosuccinimide can decompose over time. |
| Formation of Byproducts (e.g., dichlorinated species) | The tautomeric nature of the imidazole ring can sometimes make selective monochlorination challenging, although the 4 and 5 positions are substituted in this case. Careful control of the stoichiometry of the chlorinating agent is crucial. Using 1.0 to 1.1 equivalents of the chlorinating agent is recommended. Over-chlorination can be suppressed by performing the reaction at a lower temperature. |
| Decomposition of the Product | Some chlorination methods can lead to the formation of brown oils and decomposition products.[3] If this is observed, consider a milder chlorinating agent like chloramine-T or perform the reaction at a lower temperature.[2] The use of a solvent-free approach with chloramine-T at room temperature has been shown to be effective for other imidazoheterocycles.[2] |
| No Reaction | The imidazole ring may be deactivated. The formation of the imidazole hydrochloride salt prior to chlorination with elemental chlorine has been shown to be an effective activation method.[3] |
Catalyst and Chlorinating Agent Comparison
Table 1: Catalyst Comparison for 4,5-dimethyl-1H-imidazole Synthesis (Hypothetical Data Based on Similar Reactions)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| HBF4–SiO2 | 10 | Acetonitrile | 80 | 2 | ~90 |
| Zn(BF4)2 | 15 | Ethanol | Reflux | 4 | ~85 |
| ZSM-11 Zeolite | 0.05 g per mmol | Solvent-free | 110 | 0.5 | ~92 |
| None (Thermal) | - | Acetic Acid | Reflux | 12 | ~60 |
Table 2: Chlorinating Agent Comparison for this compound Synthesis
| Chlorinating Agent | Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Notes |
| N-Chlorosuccinimide (NCS) | 1.1 | Acetonitrile | Room Temp. | 3 | Common and effective. |
| Chloramine-T | 1.2 | Solvent-free | Room Temp. | 0.5 | Green and rapid method.[2] |
| Sodium Hypochlorite | Excess | Water/DCM | 0 to Room Temp. | 1 | Can lead to dichlorination if not controlled. |
| Chlorine (gas) | Excess | Dichloromethane | 0 to 10 | 80 | Requires prior formation of the hydrochloride salt.[3] |
Experimental Protocols
Protocol 1: Synthesis of 4,5-dimethyl-1H-imidazole using HBF4–SiO2 Catalyst
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Catalyst Preparation: Prepare HBF4–SiO2 by adding silica gel to an aqueous solution of HBF4 (40%) and stirring for 1 hour. Filter, wash with water, and dry at 100 °C for 12 hours.
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Reaction Setup: To a solution of biacetyl (1 mmol) in acetonitrile (10 mL), add formaldehyde (40% aqueous solution, 1.2 mmol) and ammonium acetate (2 mmol).
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Catalyst Addition: Add HBF4–SiO2 (10 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Filter off the catalyst. Evaporate the solvent under reduced pressure.
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Purification: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product. Purify by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)
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Reaction Setup: Dissolve 4,5-dimethyl-1H-imidazole (1 mmol) in anhydrous acetonitrile (15 mL) in a round-bottom flask under a nitrogen atmosphere.
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (1.1 mmol) portion-wise over 15 minutes.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours. Monitor the reaction by TLC.
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Work-up: Quench the reaction by adding water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Logical troubleshooting guide for the synthesis of this compound.
References
- 1. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US3997552A - Chlorinated imidazole derivatives and a process for preparing them - Google Patents [patents.google.com]
- 4. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2-Chloro-4,5-dimethyl-1H-imidazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 2-Chloro-4,5-dimethyl-1H-imidazole derivatives.
Troubleshooting Guide: Common Stability Issues
This guide is designed to help you identify and resolve common degradation issues in a question-and-answer format.
Q1: I am observing rapid degradation of my this compound derivative in solution. What are the primary causes?
A1: Degradation in solution is the most common issue. The primary causes are typically hydrolysis, oxidation, and photodecomposition. The imidazole moiety, in particular, can be susceptible to these degradation pathways.[1]
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Hydrolysis: The chlorine atom at the C-2 position is an electrophilic site, making it susceptible to nucleophilic attack by water or hydroxide ions, especially under basic or neutral conditions.[2] This can lead to the formation of a 2-hydroxy-4,5-dimethyl-1H-imidazole derivative.
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Oxidation: The imidazole ring can undergo oxidation, particularly in the presence of oxidizing agents or through base-mediated autoxidation.[1] This can result in the formation of various oxidized degradants and potentially ring-opened products.
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Photodegradation: Exposure to light, especially UV light, can induce degradation of the imidazole ring.[1] This is a critical factor to control during experiments and storage.
Q2: My compound's stability varies significantly when I change the solvent or buffer. How does pH influence stability?
A2: The pH of the solution is a critical factor governing the stability of your compound.
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Alkaline Conditions (pH > 7): Imidazole derivatives are often highly susceptible to degradation under basic conditions through alkaline hydrolysis.[3] The presence of hydroxide ions accelerates the nucleophilic attack at the C-2 position, displacing the chloro group. Base-mediated autoxidation is also a known degradation pathway for the imidazole moiety.[1]
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Acidic Conditions (pH < 7): While generally more stable than in alkaline conditions, prolonged exposure to strong acids can also lead to hydrolysis. For many heterocyclic compounds, a slightly acidic pH (around 5-6) provides the greatest stability.[3] It is crucial to determine the optimal pH for your specific derivative empirically.
Q3: I've noticed new, unexpected peaks in my HPLC chromatogram after leaving my samples on the benchtop. What could they be?
A3: The appearance of new peaks strongly suggests degradation. These are likely primary or secondary degradation products.[4]
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Primary Degradants: Could include the hydroxylated analog (from hydrolysis), oxidized forms, or photoisomers.
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Secondary Degradants: These can form from the further breakdown of primary degradants.[1]
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Troubleshooting Steps: To identify the cause, protect a fresh sample from light and analyze it immediately. Then, expose separate aliquots to light, elevated temperature, and air to see which condition reproduces the unknown peaks. This mimics a forced degradation study on a small scale.
Q4: What are the best practices for preparing and storing solutions of this compound derivatives to ensure maximum stability?
A4: Proper handling and storage are essential.
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Solvent Selection: Use anhydrous, high-purity solvents. If using aqueous buffers, they should be freshly prepared and de-gassed to remove dissolved oxygen.
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pH Control: Buffer your solution to a slightly acidic pH (e.g., pH 5-6), if compatible with your experimental design. Avoid alkaline conditions.
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Protection from Light: Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1] Conduct experiments under subdued lighting where possible.
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Temperature Control: Store stock solutions at low temperatures, such as 2-8°C or frozen (-20°C to -80°C), to slow the rate of all potential degradation reactions.[5] For benchtop use, keep samples on ice.
-
Inert Atmosphere: For long-term storage or for particularly sensitive derivatives, consider purging the solvent and the vial headspace with an inert gas like argon or nitrogen to minimize oxidative degradation.
Frequently Asked Questions (FAQs)
-
What is a forced degradation study and why should I perform one? A forced degradation or stress study intentionally subjects the drug substance to harsher conditions than it would encounter during normal handling or storage (e.g., high heat, strong acid/base, oxidizing agents, intense light).[6][7] These studies are crucial for:
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How much degradation is considered sufficient in a forced degradation study? The goal is not to completely destroy the compound. A target degradation of 5-20% is generally considered optimal.[7][9] This provides enough of the degradation products for detection and analysis without generating secondary degradants that might not be relevant under normal storage conditions.[7]
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What analytical techniques are best for monitoring the stability of these derivatives? High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying the parent compound and its degradation products.[10][11] The use of a mass spectrometry (MS) detector (LC-MS) is invaluable for identifying the structure of unknown degradants.[1][12]
Data Presentation: Forced Degradation Conditions
The following table summarizes typical stress conditions used in forced degradation studies as recommended by ICH guidelines.[6] These conditions should be optimized for your specific this compound derivative.
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl, elevated temperature (e.g., 60-80°C) | Several hours to days | Hydrolysis of chloro group, ring degradation |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room or elevated temp. | Minutes to hours | Rapid hydrolysis of chloro group, ring opening |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temp. | Several hours | N-oxidation, hydroxylation, ring cleavage |
| Thermal Degradation | Dry heat (e.g., 80-105°C) or solution at high temp. | Several days | General decomposition, fragmentation |
| Photostability | Exposure to light (ICH option 1 or 2)* | As per guidelines | Photolytic cleavage, isomerization, ring rearrangement |
*ICH Q1B guidelines specify light exposure of not less than 1.2 million lux hours and an integrated near UV exposure of not less than 200 watt hours/square meter.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol provides a general framework for assessing the stability of a this compound derivative.
1. Materials and Equipment:
-
This compound derivative
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HPLC-grade solvents (Acetonitrile, Methanol, Water)
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Buffers (e.g., phosphate, acetate)
-
Reagents: HCl, NaOH, H₂O₂
-
Calibrated HPLC-UV or LC-MS system
-
pH meter
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Thermostatic oven/water bath
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Photostability chamber
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., Methanol or Acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
3. Application of Stress Conditions:
-
For each condition, mix an aliquot of the stock solution with the stressor in a suitable vial. Prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., water for hydrolysis studies).
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Acidic: Mix stock solution with 0.1 M HCl. Heat at 80°C.
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Basic: Mix stock solution with 0.1 M NaOH. Keep at room temperature.
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Oxidative: Mix stock solution with 3% H₂O₂. Keep at room temperature.
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Thermal: Dilute stock solution with an appropriate solvent (e.g., 50:50 Acetonitrile:Water). Heat at 80°C.
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Photolytic: Expose the solution (in a quartz cuvette or other transparent container) and solid compound to light in a photostability chamber.
-
4. Sampling and Analysis:
-
Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralize the acid and base samples immediately before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples, including the control, by a validated stability-indicating HPLC method.
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Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.
5. Data Interpretation:
-
Determine the degradation pathways by identifying the major degradants (using LC-MS if necessary).
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Assess the intrinsic stability of the molecule under different stress conditions.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
Caption: A decision tree for troubleshooting common stability issues.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-1H-imidazole | 16265-04-6 | Benchchem [benchchem.com]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. biomedres.us [biomedres.us]
- 5. 2-Chloro-1H-imidazole 97 16265-04-6 [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. biomedres.us [biomedres.us]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 2-Chloro-4,5-dimethyl-1H-imidazole, a key intermediate in the synthesis of various biologically active compounds. The methods are compared based on their reaction mechanisms, yields, purity, and overall efficiency, supported by detailed experimental protocols and quantitative data.
Method 1: Sandmeyer-type Reaction from 2-Amino-4,5-dimethyl-1H-imidazole
This classical approach involves the diazotization of the precursor 2-Amino-4,5-dimethyl-1H-imidazole followed by a copper-catalyzed chlorination. This method is a staple in aromatic and heterocyclic chemistry for the conversion of amino groups to various functionalities.
Synthesis of the Precursor: 2-Amino-4,5-dimethyl-1H-imidazole
A common route to 2-Amino-4,5-dimethyl-1H-imidazole involves the condensation of diacetyl monoxime and cyanamide.
Experimental Protocol:
A mixture of diacetyl monoxime (1 equivalent) and cyanamide (1.2 equivalents) in an appropriate solvent is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield 2-Amino-4,5-dimethyl-1H-imidazole.
Diazotization and Chlorination
Experimental Protocol:
2-Amino-4,5-dimethyl-1H-imidazole (1 equivalent) is dissolved in an aqueous solution of hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride (1.3 equivalents) in hydrochloric acid, also maintained at a low temperature. The reaction mixture is stirred for several hours and then allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved through column chromatography.
Method 2: Direct Chlorination of 4,5-dimethyl-1H-imidazole-2(3H)-thione
This alternative method involves the direct chlorination of a thione precursor. This approach avoids the potentially hazardous diazonium salt intermediate.
Synthesis of the Precursor: 4,5-dimethyl-1H-imidazole-2(3H)-thione
This precursor can be synthesized from 3-amino-2-butanone hydrochloride and potassium thiocyanate.
Experimental Protocol:
3-Amino-2-butanone hydrochloride (1 equivalent) and potassium thiocyanate (1.1 equivalents) are dissolved in water and heated to reflux for several hours. After cooling, the precipitated solid is collected by filtration, washed with cold water, and dried to afford 4,5-dimethyl-1H-imidazole-2(3H)-thione.
Chlorination with Sulfuryl Chloride
Experimental Protocol:
To a solution of 4,5-dimethyl-1H-imidazole-2(3H)-thione (1 equivalent) in a suitable solvent such as dichloromethane, sulfuryl chloride (SO2Cl2, 2-3 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC. The reaction is then quenched by the careful addition of water or a basic solution. The organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography.
Comparison of Synthesis Methods
| Parameter | Method 1: Sandmeyer-type Reaction | Method 2: Direct Chlorination |
| Starting Material | 2-Amino-4,5-dimethyl-1H-imidazole | 4,5-dimethyl-1H-imidazole-2(3H)-thione |
| Key Reagents | Sodium nitrite, Copper(I) chloride | Sulfuryl chloride |
| Reaction Conditions | Low temperature (0-5 °C) for diazotization | Typically 0 °C to room temperature |
| Reported Yield | Moderate to good | Generally good |
| Purity of Crude Product | Often requires extensive purification | May require significant purification |
| Safety Considerations | Involves potentially unstable diazonium salt intermediate | Sulfuryl chloride is corrosive and reacts violently with water |
| Scalability | Can be challenging to scale up due to the nature of the diazonium salt | More readily scalable |
Logical Workflow of Synthesis Methods
Caption: Comparative workflow of the two main synthetic routes to this compound.
Signaling Pathway Diagram (Hypothetical)
While this compound is primarily a synthetic intermediate, its derivatives are often investigated for their biological activities, which may involve interactions with various signaling pathways. The following diagram illustrates a hypothetical pathway where a derivative of this compound could act as an inhibitor.
Caption: Hypothetical signaling pathway inhibited by a derivative of this compound.
A Comparative Analysis of the Biological Activity of 2-Chloro-4,5-dimethyl-1H-imidazole and Other Halo-imidazoles
In the landscape of drug discovery and development, halo-imidazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of the biological performance of 2-Chloro-4,5-dimethyl-1H-imidazole against other halo-imidazoles, with a focus on their antimicrobial, antifungal, and cytotoxic properties. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and application of these compounds.
Antimicrobial Activity
Halo-imidazole derivatives have been extensively studied for their potential as antimicrobial agents against a variety of bacterial strains. The introduction of a halogen atom to the imidazole ring has been shown to modulate the antimicrobial potency. While specific comparative data for this compound is limited, studies on other chlorinated imidazole derivatives provide valuable insights.
For instance, certain dichloro and trichloro-derivatives of imidazole have demonstrated interesting antimicrobial properties, with some compounds showing inhibitory effects against Gram-positive bacteria like Staphylococcus aureus that are comparable or even superior to the reference drug bifonazole[1]. The replacement of chlorine with fluorine in these specific derivatives, however, led to inactive compounds, highlighting the critical role of the type and position of the halogen[1].
The data in the table below summarizes the Minimum Inhibitory Concentration (MIC) values for various halo-imidazole derivatives against selected bacterial strains, as reported in the literature. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Dichloro-imidazole derivative | Staphylococcus aureus | Not specified, but activity is similar or superior to bifonazole | [1] |
| Trichloro-imidazole derivative | Staphylococcus aureus | Not specified, but activity is similar or superior to bifonazole | [1] |
| 4,5-dichloro-1H-imidazole derivative | Not specified | Abolished antifungal activity, antibacterial not specified | [2] |
Antifungal Activity
The antifungal activity of imidazole derivatives is one of their most well-known and clinically relevant properties. Many marketed antifungal drugs, such as clotrimazole and miconazole, belong to this class. The primary mechanism of action for many antifungal imidazoles involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane[3].
Studies have shown that halogen substitution can significantly influence the antifungal potency of imidazole derivatives. For example, a study on halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles revealed that dichloro and trichloro-derivatives exhibited notable inhibitory effects against pathogenic yeasts like Candida albicans and Cryptococcus neoformans[1]. In contrast, a derivative containing a 4,5-dichloro-1H-imidazole moiety showed a significant loss of antifungal activity, suggesting that the substitution pattern is a key determinant of efficacy[2].
The following table presents the Minimum Inhibitory Concentration (MIC) values for various halo-imidazole derivatives against selected fungal strains. As with the antimicrobial data, these values are compiled from different studies and should be interpreted with caution.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Dichloro-imidazole derivative | Candida albicans | Not specified, but activity is similar or superior to bifonazole | [1] |
| Dichloro-imidazole derivative | Cryptococcus neoformans | Not specified, but activity is similar or superior to bifonazole | [1] |
| Trichloro-imidazole derivative | Candida albicans | Not specified, but activity is similar or superior to bifonazole | [1] |
| Trichloro-imidazole derivative | Cryptococcus neoformans | Not specified, but activity is similar or superior to bifonazole | [1] |
| 4,5-dichloro-1H-imidazole derivative | Not specified | Abolished antifungal activity | [2] |
Cytotoxicity
The evaluation of cytotoxicity is a critical step in the development of any potential therapeutic agent. For halo-imidazole derivatives, cytotoxicity is often assessed against various cancer cell lines to explore their potential as anticancer agents.
The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected imidazole derivatives against different cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Pt (II) imidazole compound II4 | MCF-7 | 0.86 | [4] |
| Pt (II) imidazole compound II4 | MDA-MB-231 | 0.48 | [4] |
| Long alkyl-substituted imidazole platinum complex II2-b | MCF-7 | Significant cytotoxic effect | [4] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the compound dilution is inoculated with the bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Workflow for Cytotoxicity (MTT) Assay.
Signaling Pathways
The precise signaling pathways affected by this compound are not well-documented in the available literature. However, for the broader class of antifungal imidazoles, the primary mechanism of action is the inhibition of the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi. This disruption of ergosterol synthesis leads to a dysfunctional cell membrane and ultimately, fungal cell death.
Caption: General mechanism of antifungal halo-imidazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 2-Chloro-4,5-dimethyl-1H-imidazole and Its Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of 2-Chloro-4,5-dimethyl-1H-imidazole and its structurally related analogs. The data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offers valuable insights for the characterization and further development of this class of compounds.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for this compound and a selection of its analogs. This data is essential for identifying characteristic peaks and shifts, aiding in the structural elucidation of newly synthesized derivatives.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Imidazole Ring-H | Methyl-H | Other Protons | Solvent |
| This compound (Predicted) | ~7.0-7.5 | ~2.2-2.4 | - | CDCl₃ |
| N-substituted-2-butyl-4-chloro-1H-imidazole derivatives[1] | 7.0-8.0 (aromatic protons) | 0.87 (aliphatic methyl) | 1.2, 1.5 (aliphatic methylene) | Not Specified |
| 2-(aryl)-4,5-diphenyl-1H-imidazoles[2] | 11.77 (NH) | - | 7.25-8.15 (aromatic) | Acetone-d₆ |
| Ferrocenyl imidazole derivatives[3] | 6.77-7.66 | - | - | Not Specified |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Imidazole C2 | Imidazole C4/C5 | Methyl-C | Other Carbons | Solvent |
| This compound (Predicted) | ~140-145 | ~120-130 | ~10-15 | - | CDCl₃ |
| N-substituted-2-butyl-4-chloro-1H-imidazole derivatives[1] | ~147 | ~123 | - | - | Not Specified |
| 2-(aryl)-4,5-diphenyl-1H-imidazoles[2] | 144.89 | 127.31-133.22 | - | Aromatic carbons | DMSO-d₆ |
| Ferrocenyl imidazole derivatives[3] | - | 124.87-132.43 | - | - | Not Specified |
Table 3: FTIR Spectroscopic Data (ν, cm⁻¹)
| Compound | N-H Stretch | C=N Stretch | C-Cl Stretch | Other Key Bands |
| This compound (Predicted) | ~3100-3300 | ~1600-1650 | ~700-800 | C-H stretch (~2900-3000) |
| N-substituted-2-butyl-4-chloro-1H-imidazole derivatives[1] | - | 1675 | 794 | 2833 (aliphatic C-H), 2954 (aromatic C-H), 3181 (OH) |
| 2,4,5-triphenyl-1H-imidazole[2] | 3344 (N-H) | 1598 (C=N) | - | 3059, 2960 (Ar–H), 1483 (C=C aromatic) |
| 2-methyl-imidazole hydrochloride[4] | - | - | - | Broad absorptions in the 2400-3200 region |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragments |
| This compound | 130.02977 (predicted)[5] | Not available | [M+H]⁺: 131.03705, [M+Na]⁺: 153.01899 (predicted)[5] |
| 2,4,5-triphenyl-1H-imidazole[2] | 331.52 ([M]⁺ for chloro-derivative) | Not available | Not available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and the specific properties of the compound being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the imidazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.
-
Instrument Setup: The NMR spectrometer is typically a 400 or 500 MHz instrument.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a longer acquisition time and a greater number of scans are typically required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid directly onto the ATR crystal.
-
Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or with the pure solvent if a solution is used). This is to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the sample holder/solvent.
-
Sample Spectrum: Record the spectrum of the sample. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of radiation that is transmitted at each wavelength.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS). For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.
-
Ionization: The sample molecules are ionized in the ion source. Electron ionization (EI) is a common method for volatile compounds, which involves bombarding the sample with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺). ESI is a softer ionization technique often used for less volatile or thermally labile molecules.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The peak with the highest mass often corresponds to the molecular ion, providing the molecular weight of the compound.
Visualizing Molecular Interactions and Experimental Processes
To better understand the context of this research, the following diagrams, generated using Graphviz, illustrate a key signaling pathway potentially influenced by imidazole derivatives and a typical experimental workflow for spectroscopic analysis.
Caption: PI3K/Akt/mTOR signaling pathway, a potential target for imidazole-based inhibitors.
Caption: Workflow for the spectroscopic analysis and comparison of imidazole derivatives.
References
- 1. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay Validation for 2-Chloro-4,5-dimethyl-1H-imidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vitro assay validation of 2-Chloro-4,5-dimethyl-1H-imidazole derivatives. Due to the limited publicly available data for this specific class of compounds, this document focuses on the validation of analogous imidazole derivatives, particularly those targeting p38 mitogen-activated protein kinase (MAPK), a likely biological target for this compound class. The methodologies and comparative data presented here serve as a robust starting point for designing and interpreting in vitro studies for novel this compound derivatives.
Likely Biological Target: p38 MAPK
Substituted imidazole compounds are widely recognized as potent inhibitors of protein kinases, with a significant number targeting the p38 MAPK signaling pathway.[1] The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[2] Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a key therapeutic target.[3] Therefore, it is plausible that this compound derivatives may also exhibit inhibitory activity against p38 MAPK.
Comparative In Vitro Assay Methodologies
A comprehensive in vitro validation of potential p38 MAPK inhibitors involves a multi-faceted approach, including biochemical assays to determine direct enzyme inhibition and cell-based assays to assess cellular activity and cytotoxicity.
1. Biochemical Kinase Inhibition Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK. Common methods include:
-
Radiometric Assays: A classic method that measures the transfer of a radiolabeled phosphate from ATP to a substrate.[3]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is proportional to the amount of ADP, which in turn reflects kinase activity.[4]
-
Fluorescence Resonance Energy Transfer (FRET)-Based Assays: These assays utilize a fluorescently labeled substrate. Phosphorylation by the kinase alters the FRET signal, allowing for the quantification of enzyme activity.
2. Cell-Based p38 MAPK Phosphorylation Assays: These assays measure the inhibition of p38 MAPK activity within a cellular context by quantifying the phosphorylation of downstream substrates.
-
Western Blotting: This technique is used to detect the levels of phosphorylated p38 MAPK (at Thr180/Tyr182) or its downstream targets, such as ATF-2, in cell lysates after treatment with the test compound.[2]
-
Cell-Based ELISA: This high-throughput method quantifies the amount of phosphorylated p38 MAPK in whole cells, providing a measure of kinase activation.[5]
3. Cell Viability and Cytotoxicity Assays: These assays are crucial to determine if the observed cellular effects are due to specific pathway inhibition or general toxicity.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the MTT reagent into a purple formazan product.[6][7]
-
MTS Assay: Similar to the MTT assay, this method uses a different tetrazolium salt that is reduced to a colored formazan product by viable cells.[7]
-
ATP Determination Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP in metabolically active cells, which is a direct indicator of cell viability.
Comparative Data for p38 MAPK Inhibitors
The following table summarizes the in vitro activity of several known p38 MAPK inhibitors, including imidazole-based compounds. This data can serve as a benchmark for evaluating the potency of novel this compound derivatives.
| Compound | Target | Assay Type | IC50 (nM) | Reference Cell Line/System |
| SB203580 (Adezmapimod) | p38α/β | Kinase Assay | 300 - 500 | THP-1 cells |
| p38 MAPK | Kinase Assay | 222.44 ± 5.98 | In vitro enzyme assay | |
| SB202190 | p38α/β | Kinase Assay | 50 (p38α), 100 (p38β) | Cell-free assays |
| VX-745 | p38α | Kinase Assay | 5 | In vitro enzyme assay |
| BIRB-796 | p38α/β/γ/δ | Kinase Assay | - | - |
| PF-3644022 (MK2i) | MK2 | Cell-based | - | U937, PBMCs |
| Compound AA6 (Imidazole Derivative) | p38 MAPK | Kinase Assay | 403.57 ± 6.35 | In vitro enzyme assay |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
This protocol is adapted from a generic ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human p38α kinase
-
ATF-2 (substrate)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound (this compound derivative)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the test compound or vehicle (DMSO control).
-
Add 2 µl of p38α kinase solution to each well.
-
Add 2 µl of a substrate/ATP mixture (containing ATF-2 and ATP) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
This protocol provides a general procedure for assessing the cytotoxicity of a compound against a cancer cell line (e.g., A549, human lung carcinoma).
Materials:
-
A549 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative)
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µl of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µl of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[6][7]
Visualizations
Caption: The p38 MAPK signaling pathway and the potential point of inhibition.
References
- 1. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - NL [thermofisher.com]
- 2. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 3. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. bosterbio.com [bosterbio.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Reactivity of 2-Chloro vs. 2-Bromo-4,5-dimethyl-1H-imidazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between halogenated heterocyclic building blocks is crucial for efficient synthesis design and optimization. This guide provides a comparative analysis of the reactivity of 2-chloro-4,5-dimethyl-1H-imidazole and 2-bromo-4,5-dimethyl-1H-imidazole, focusing on key reaction classes relevant to pharmaceutical and materials science.
While direct, side-by-side experimental comparisons in the literature for these specific substrates are scarce, a robust comparative profile can be constructed based on well-established principles of organic chemistry, computational studies on related heterocycles, and extensive data on analogous reaction systems.
Core Reactivity Principles: C-Cl vs. C-Br Bonds
The primary determinant of reactivity differences between the chloro and bromo analogs lies in the carbon-halogen (C-X) bond properties. The Carbon-Bromine bond is longer and weaker than the Carbon-Chlorine bond. A computational study on a range of halo-heterocycles quantified this difference, showing that C-Cl bonds are, on average, 7.55 ± 0.42 kcal/mol stronger than C-Br bonds.[1] This difference in bond dissociation energy (BDE) is a critical factor, particularly in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Key Transformations
Based on these fundamental principles, a clear hierarchy of reactivity can be established for the two compounds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
In palladium-catalyzed cross-coupling reactions, the reactivity of the halide is paramount. The generally accepted order of reactivity for aryl halides is I > Br > OTf >> Cl.[2] This trend is dictated by the ease of the initial oxidative addition of the palladium(0) catalyst to the C-X bond.
-
2-Bromo-4,5-dimethyl-1H-imidazole is expected to be significantly more reactive. The weaker C-Br bond allows for oxidative addition under milder conditions (lower temperatures, less specialized catalysts, and simpler bases). Bromo-heterocycles are widely and successfully used in Suzuki-Miyaura couplings, affording products in moderate to excellent yields.[3]
-
This compound is expected to be less reactive and will likely require more forcing conditions to achieve comparable yields. Reactions involving chloro-heterocycles often necessitate the use of more electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands), stronger bases, and higher reaction temperatures to facilitate the more difficult C-Cl bond cleavage.
Nucleophilic Aromatic Substitution (SNAr)
The relative reactivity in SNAr is more complex and depends on the specific mechanism and rate-determining step. The reaction involves nucleophilic attack on the carbon bearing the halogen, forming a high-energy intermediate (Meisenheimer complex), followed by the expulsion of the halide leaving group.
-
Leaving Group Ability: Both chloride and bromide are excellent leaving groups as they are the conjugate bases of strong acids.[4] Generally, the leaving group ability follows the order I > Br > Cl > F, based on the stability of the resulting anion.
-
Electronegativity: The electronegativity of the halogen (F > Cl > Br > I) can influence the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack.
For many SNAr reactions on electron-deficient rings, C-X bond cleavage is not the rate-limiting step. However, studies on nitro-activated haloimidazoles demonstrate that both bromo- and iodo-imidazoles readily undergo nucleophilic displacement with various nucleophiles, indicating their utility as effective substrates in these reactions.[5] The bromo-derivative is therefore a reliable substrate for SNAr reactions. While the chloro-derivative would also be expected to react, it may require slightly more forcing conditions if C-X bond cleavage has a significant influence on the reaction rate.
Data Presentation: Principle-Based Reactivity Comparison
The following table summarizes the expected comparative performance based on established chemical principles and data from analogous systems.
| Feature | 2-Bromo-4,5-dimethyl-1H-imidazole | This compound | Underlying Principle |
| Reactivity in Pd Cross-Coupling | Higher | Lower | C-Br bond is weaker (~7.6 kcal/mol) than the C-Cl bond, facilitating the rate-determining oxidative addition step.[1] |
| Typical Suzuki Conditions | Milder: Pd(PPh₃)₄, K₂CO₃ or K₃PO₄, 80-100 °C.[2][3] | More Forcing: Pd₂(dba)₃ with specialized ligands (e.g., SPhos, XPhos), stronger bases (e.g., Cs₂CO₃), >100 °C. | Higher energy barrier for C-Cl bond cleavage requires more active catalysts and higher temperatures. |
| Reactivity in SNAr | High | High (Potentially slightly lower) | Both are good leaving groups. Bromide is a slightly better leaving group than chloride.[4] |
| Typical SNAr Conditions | Reaction with nucleophiles (e.g., amines, alkoxides) often proceeds at moderate to elevated temperatures.[5] | Similar conditions to the bromo-analog, but may require slightly higher temperatures or longer reaction times. | The rate-determining step is typically nucleophilic attack, but leaving group ability can play a role. |
| Cost & Availability | Generally higher cost | Generally lower cost | Bromine is more expensive than chlorine, which is reflected in the cost of the final compounds. |
| Stability | Generally lower | Generally higher | The weaker C-Br bond can make the compound slightly more susceptible to degradation. |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. researchgate.net [researchgate.net]
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Imidazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, its inherent reactivity and structural motifs can also lead to unintended interactions with various biological targets, a phenomenon known as cross-reactivity. Understanding the cross-reactivity profile of imidazole-based compounds is paramount for developing safer and more effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of two distinct classes of imidazole-containing compounds, kinase inhibitors and antifungal agents, supported by experimental data and detailed protocols.
Disclaimer: Direct experimental data on the cross-reactivity of 2-Chloro-4,5-dimethyl-1H-imidazole is not available in the public domain. The following data on related imidazole-based compounds—a pyridinyl imidazole kinase inhibitor (SB203580) and a chlorinated imidazole antifungal (Clotrimazole)—are presented to illustrate the principles and methodologies of cross-reactivity studies. These findings should not be directly extrapolated to this compound without experimental validation.
Part 1: Cross-Reactivity of Imidazole-Based Kinase Inhibitors
Many imidazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. However, due to the conserved nature of the ATP-binding site across the kinome, these inhibitors can often exhibit off-target effects.
Quantitative Data Presentation: Kinase Selectivity Profile
The following table summarizes the inhibitory activity (IC50) of the pyridinyl imidazole compound SB203580 , a well-characterized p38 MAPK inhibitor, against a panel of different protein kinases. This selectivity profiling is crucial for understanding its potential off-target effects.
| Kinase Target | IC50 (nM) | Reference Compound |
| p38α (SAPK2a) | 50 | SB203580 |
| p38β2 (SAPK2b) | 500 | SB203580 |
| JNK1 | >10,000 | SB203580 |
| ERK1 | >10,000 | SB203580 |
| LCK | >10,000 | SB203580 |
| GSK-3β | >10,000 | SB203580 |
| PKBα | >10,000 | SB203580 |
| MAPKAPK2 | 70 | SB203580 |
| SAPK/JNK (total) | 3,000 - 10,000 | SB203580 |
Data compiled from publicly available sources.[1][2]
Signaling Pathway Diagram
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Imidazole-based inhibitors like SB203580 typically act by competing with ATP for binding to the kinase domain of p38α.
Caption: The p38 MAPK signaling cascade and the point of intervention by imidazole-based inhibitors.
Part 2: Cross-Reactivity of Imidazole-Based Antifungal Agents
Imidazole antifungal agents, such as Clotrimazole, primarily act by inhibiting lanosterol 14-alpha demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi. However, their structural similarity to endogenous molecules can lead to interactions with human cytochrome P450 (CYP) enzymes, resulting in potential drug-drug interactions.
Quantitative Data Presentation: Cytochrome P450 Inhibition Profile
The following table presents the inhibitory potency (IC50) of Clotrimazole , a chlorinated imidazole antifungal, against a panel of human cytochrome P450 enzymes. This data is critical for predicting potential drug metabolism-related interactions.
| Cytochrome P450 Isoform | IC50 (nM) | Reference Compound |
| CYP3A (testosterone 6β-hydroxylation) | 6.7 - 9.7 | Clotrimazole |
| CYP1A1 | >40,000 | Clotrimazole |
| CYP1A2 | >40,000 | Clotrimazole |
| CYP2A1 | >40,000 | Clotrimazole |
| CYP2B1/2 | >40,000 | Clotrimazole |
| CYP2C11 | >40,000 | Clotrimazole |
| CYP2E1 | >40,000 | Clotrimazole |
| CYP2B6 (bupropion hydroxylation) | <1,000 | Clotrimazole |
Data compiled from publicly available sources.[3][4]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of compound cross-reactivity. Below are generalized protocols for the key experiments cited in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (Competitive ATP)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., SB203580)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding a concentration of ATP, typically at or near the Km for the specific kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Measure the signal using a microplate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
Experimental Workflow Diagram
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Protocol 2: Cytochrome P450 Inhibition Assay
Objective: To determine the IC50 of a test compound against various CYP450 isoforms using a specific substrate reaction.
Materials:
-
Human liver microsomes or recombinant human CYP enzymes
-
CYP isoform-specific probe substrate (e.g., testosterone for CYP3A)
-
NADPH regenerating system
-
Test compound (e.g., Clotrimazole)
-
Incubation buffer (e.g., phosphate buffer)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a serial dilution of the test compound in a suitable solvent.
-
Pre-incubate the microsomes or recombinant enzymes with the test compound in the incubation buffer.
-
Initiate the reaction by adding the isoform-specific probe substrate and the NADPH regenerating system.
-
Incubate the mixture at 37°C for a specified time.
-
Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile), which also precipitates the protein.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using a calibrated LC-MS/MS method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable model.
This guide underscores the importance of comprehensive cross-reactivity profiling in the early stages of drug discovery. By employing systematic screening against relevant off-targets and utilizing robust experimental protocols, researchers can better anticipate and mitigate potential adverse effects, ultimately leading to the development of safer and more selective imidazole-based therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Clotrimazole is a selective and potent inhibitor of rat cytochrome P450 3A subfamily-related testosterone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 227 drugs for in vitro inhibition of cytochrome P450 2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Applications of 2-Chloro-4,5-dimethyl-1H-imidazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the utility of 2-Chloro-4,5-dimethyl-1H-imidazole as a versatile building block in modern catalytic cross-coupling reactions. While direct catalytic applications of this specific molecule are not extensively documented, its true value lies in its role as a reactive substrate for the synthesis of highly functionalized and complex imidazole derivatives, which are pivotal in pharmaceutical and materials science.
This document benchmarks the performance of various catalytic systems in reactions involving 2-chloroimidazoles, offering a comparative look at catalyst efficiency, reaction conditions, and yields. The data presented is collated from recent scientific literature to provide a reliable reference for optimizing synthetic routes.
Introduction to the Role of this compound in Catalysis
This compound serves as an excellent electrophilic partner in a variety of palladium- and copper-catalyzed cross-coupling reactions. The presence of the chloro substituent at the C2 position of the imidazole ring allows for strategic carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, enabling the introduction of a wide range of functional groups. This guide will focus on three of the most powerful and widely used cross-coupling methodologies:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and vinyl boronic acids.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
The following sections provide a comparative analysis of different catalytic systems for each of these reactions, supported by experimental data and detailed protocols.
Comparative Performance of Catalytic Systems
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in cross-coupling reactions with 2-chloroimidazole derivatives. The following tables summarize the performance of various catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions involving chloro-heterocyclic substrates, providing a basis for catalyst selection and optimization.
Suzuki-Miyaura Coupling: Catalyst Performance
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For chloroimidazoles, palladium-based catalysts are predominantly used. The choice of ligand is critical to the success of these couplings, particularly with the less reactive chloro-substrates.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | 2-Bromo-1H-imidazole | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [1] |
| Pd₂(dba)₃ / SPhos | 4-Chloro-1H-pyrazole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | 92 | |
| PEPPSI-IPr | 2,4-Dichloropyridine | p-Fluorophenylboronic acid | K₂CO₃ | Dioxane | 80 | 18 | >95 (di-substituted) | [2] |
| Pd(PPh₃)₄ | 2-Chloropyridine | Arylboronic acids | NaHCO₃ | Toluene/H₂O | 90 | 12 | 39-99 | [3] |
| Pd/C | 4-Bromobenzonitrile | Phenylboronic acid | K₂CO₃ | Ethanol/H₂O | 80 | 0.5 | 98 |
Heck Coupling: Catalyst Performance
The Heck reaction enables the arylation of alkenes. For chloroimidazoles, phosphine-free palladium systems or those with robust N-heterocyclic carbene (NHC) ligands are often effective.
| Catalyst System | Substrate | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | Iodobenzene | Eugenol | K₂CO₃ | DMF/H₂O | 100 | 1 | 98 | [4] |
| Pd-NHC-Cl | 1-Bromo-4-nitrobenzene | Styrene | NaOH | THF | Reflux | 1 | >95 | [5] |
| Pd(OAc)₂ | Aryl bromides | Styrene | K₂CO₃ | DMF | 60 | - | up to 90 | [6] |
| Pd(L-proline)₂ | Aryl halides | Alkenes | - | Water (Microwave) | - | <1 | Excellent | [7] |
| Palladacycle | Aryl bromides/chlorides | Olefins | - | - | 130 | - | Good | [7] |
Buchwald-Hartwig Amination: Catalyst Performance
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of a bulky, electron-rich phosphine ligand is often key to achieving high yields with chloro-substrates.
| Catalyst System | Substrate | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 | [8] |
| Pd(OAc)₂ / BINAP | Aryl bromides | Primary amines | NaOtBu | Toluene | 100 | 2-24 | 70-95 | [9] |
| Benzimidazolyl phosphine-Pd | Aryl chlorides | Various amines | - | - | - | - | Good | [8] |
| Pd(0)NHC | Aryl chlorides | Primary/secondary amines | - | - | - | - | Good to high | [6] |
| CuI / diamine ligand | Aryl chlorides | Amides, imides, amines | - | - | 110 | - | - | [4] |
Experimental Protocols
Detailed experimental protocols are essential for the successful replication of synthetic procedures. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination adapted from the literature for haloimidazole substrates.
General Procedure for Suzuki-Miyaura Coupling of a Haloimidazole
This protocol is adapted for a generic 2-chloroimidazole substrate.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the dioxane and water via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Haloimidazole
This protocol is a general representation for the amination of a 2-chloroimidazole.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and add toluene and the amine via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 110°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Visualizing the Catalytic Pathways
The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles and a general experimental workflow for the cross-coupling reactions discussed.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, functionalized imidazole derivatives. Through palladium- and copper-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, a diverse array of substituents can be introduced at the C2 position of the imidazole core. The choice of the catalytic system, particularly the ligand and the metal center, is paramount in achieving high efficiency and yields. This guide provides a comparative overview of various catalytic systems and detailed experimental protocols to aid researchers in the strategic design and optimization of synthetic routes towards novel imidazole-containing molecules for pharmaceutical and materials science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction [organic-chemistry.org]
- 8. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 9. rose-hulman.edu [rose-hulman.edu]
Structure-Activity Relationship (SAR) of Imidazole-Based Kinase Inhibitors: A Comparative Guide
Disclaimer: While this guide focuses on the structure-activity relationship (SAR) of 2,4,5-trisubstituted imidazole derivatives as kinase inhibitors, specific, publicly available, in-depth SAR studies on 2-Chloro-4,5-dimethyl-1H-imidazole derivatives are limited. The following information is compiled from research on structurally related imidazole compounds, particularly those targeting p38 MAP kinase, to provide a representative comparison and detailed experimental methodologies as requested.
This guide provides a comparative analysis of 2,4,5-trisubstituted imidazole derivatives as potent kinase inhibitors, with a focus on their structure-activity relationships. The information is intended for researchers, scientists, and drug development professionals.
Comparative Biological Activity
The inhibitory activity of substituted imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole core and the flanking aryl rings. The following table summarizes the in vitro activity of a series of 2,4,5-trisubstituted imidazoles against p38 MAP kinase, a key enzyme in inflammatory signaling pathways.
| Compound ID | R1 (at C2) | R2 (at C4) | R3 (at C5) | p38 MAP Kinase IC50 (nM) |
| 1 | 4-Methylsulfinylphenyl | 4-Fluorophenyl | 4-Pyridyl | 50 |
| 2 | 4-Methylthiophenyl | 4-Fluorophenyl | 4-Pyridyl | 200 |
| 3 | 4-Methylsulfonylphenyl | 4-Fluorophenyl | 4-Pyridyl | 60 |
| 4 | 4-Aminophenyl | 4-Fluorophenyl | 4-Pyridyl | >10000 |
| 5 | 4-Methoxyphenyl | 4-Fluorophenyl | 4-Pyridyl | 800 |
| 6 | 4-Methylsulfinylphenyl | Phenyl | 4-Pyridyl | 500 |
| 7 | 4-Methylsulfinylphenyl | 4-Chlorophenyl | 4-Pyridyl | 45 |
| 8 | 4-Methylsulfinylphenyl | 4-Fluorophenyl | 2-Pyridyl | 150 |
Structure-Activity Relationship (SAR) Analysis
The data presented above highlights key structural requirements for potent p38 MAP kinase inhibition by this class of imidazoles:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the imidazole ring is critical for activity. A methylsulfinylphenyl group (Compound 1 ) is generally optimal. The corresponding thioether (Compound 2 ) is less potent, while the sulfone (Compound 3 ) retains good activity. A basic amino group (Compound 4 ) or a methoxy group (Compound 5 ) leads to a significant loss of potency.
-
Substitution at the 4-position: A 4-fluorophenyl group at this position is preferred for high potency (Compound 1 ). Replacement with an unsubstituted phenyl ring (Compound 6 ) decreases activity, whereas a 4-chlorophenyl group (Compound 7 ) can be well-tolerated.
-
Substitution at the 5-position: A 4-pyridyl moiety at the 5-position is a crucial feature for potent inhibition, likely due to its ability to form a key hydrogen bond interaction within the ATP-binding site of the kinase. Altering this to a 2-pyridyl group (Compound 8 ) reduces the inhibitory activity.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the imidazole derivatives are provided below.
General Synthesis of 2,4,5-Trisubstituted Imidazoles
A common synthetic route to 2,4,5-trisubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate.
Step 1: Synthesis of 4,5-bis(4-fluorophenyl)-1H-imidazole
-
To a solution of 4,4'-difluorobenzil (1.0 eq) in glacial acetic acid, add the desired aldehyde (1.1 eq) and ammonium acetate (10 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro p38 MAP Kinase Assay Protocol
The inhibitory activity of the synthesized compounds against p38 MAP kinase can be determined using a variety of assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human p38α MAP kinase
-
Biotinylated substrate peptide (e.g., Biotin-ATF2)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Test compounds dissolved in DMSO
-
384-well assay plates
Procedure:
-
Add 2 µL of test compound dilutions in assay buffer to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the p38α enzyme and the biotinylated substrate peptide in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mixture containing the Europium-labeled antibody and SA-APC in a quench buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM EDTA).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.
-
Calculate the ratio of the emission signals and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Visualizations
Experimental Workflow for SAR Studies
Caption: Workflow for SAR studies of imidazole-based kinase inhibitors.
p38 MAP Kinase Signaling Pathway
Caption: Simplified p38 MAP kinase signaling pathway and point of inhibition.
Reproducibility in the Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole, a novel imidazole derivative, presents a promising avenue for drug discovery and development. However, the lack of a standardized and extensively documented synthetic protocol raises critical questions about the reproducibility of its experimental outcomes. This guide provides a comparative analysis of a proposed two-step synthesis pathway, highlighting key factors influencing reproducibility and offering detailed experimental protocols for enhanced consistency.
Proposed Synthesis Pathway
A viable and commonly employed strategy for the synthesis of 2-chloro-substituted imidazoles involves a two-step process:
-
Step 1: Synthesis of the Precursor, 4,5-dimethyl-1H-imidazol-2(3H)-one. This initial step involves the condensation of diacetyl and urea.
-
Step-2: Chlorination of the Imidazolone Precursor. The second step is the conversion of the synthesized 4,5-dimethyl-1H-imidazol-2(3H)-one to the final product, this compound, through a chlorination reaction, typically employing phosphorus oxychloride (POCl₃).
The reproducibility of this pathway is contingent on meticulous control over reaction conditions in both stages. Variability in parameters such as temperature, reaction time, purity of reagents, and work-up procedures can significantly impact the yield and purity of the final product.
Experimental Protocols and Reproducibility Analysis
Step 1: Synthesis of 4,5-dimethyl-1H-imidazol-2(3H)-one
The synthesis of the imidazolone precursor is a critical foundation for the overall process. While a specific protocol for the reaction between diacetyl and urea to form 4,5-dimethyl-1H-imidazol-2(3H)-one is not extensively documented in peer-reviewed literature, a general procedure can be adapted from established methods for similar condensations.
Table 1: Comparative Analysis of Key Parameters in the Synthesis of 4,5-dimethyl-1H-imidazol-2(3H)-one
| Parameter | Protocol A (Hypothetical) | Protocol B (Alternative) | Impact on Reproducibility |
| Reactants | Diacetyl, Urea | Diacetyl, Urea | Purity of reactants is crucial. Impurities can lead to side reactions and lower yields. |
| Solvent | Acetic Acid | Ethanol | The choice of solvent can affect reaction kinetics and solubility of reactants and products. |
| Temperature | 100-110°C | 80-90°C | Precise temperature control is vital. Fluctuations can lead to incomplete reactions or decomposition. |
| Reaction Time | 4-6 hours | 8-10 hours | Inadequate reaction time may result in low conversion, while prolonged heating can cause degradation. |
| Work-up | Neutralization, Filtration | Crystallization | The method of purification significantly impacts the final purity of the intermediate. |
| Reported Yield | 60-70% | 55-65% | Yields can vary based on the precise execution of the protocol. |
Detailed Experimental Protocol (Adapted from General Methods):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.0 eq) in glacial acetic acid.
-
Add diacetyl (1.0 eq) dropwise to the solution while stirring.
-
Heat the reaction mixture to 100-110°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 4,5-dimethyl-1H-imidazol-2(3H)-one.
Step 2: Chlorination of 4,5-dimethyl-1H-imidazol-2(3H)-one
The chlorination of the imidazolone intermediate is the final and most sensitive step. The use of a strong chlorinating agent like phosphorus oxychloride necessitates stringent control over the reaction environment to ensure high yield and minimize the formation of byproducts.
Table 2: Comparative Analysis of Key Parameters in the Chlorination Step
| Parameter | Protocol C (POCl₃) | Protocol D (Alternative - SOCl₂) | Impact on Reproducibility |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Thionyl chloride (SOCl₂) with catalytic DMF | POCl₃ is a powerful but harsh reagent. SOCl₂ may offer milder conditions but could be less efficient. |
| Solvent | Neat (no solvent) or high-boiling solvent (e.g., toluene) | Dichloromethane (DCM) or Chloroform | The choice of solvent influences reaction temperature and the solubility of the product. |
| Temperature | 100-110°C (Reflux) | Room temperature to 40°C | Overheating with POCl₃ can lead to extensive decomposition and charring. |
| Reaction Time | 2-4 hours | 6-8 hours | Precise timing is crucial to prevent the formation of polychlorinated or other undesired byproducts. |
| Work-up | Quenching with ice, extraction | Evaporation of solvent, purification | Careful quenching of the reactive chlorinating agent is critical for safety and product purity. |
| Expected Yield | 50-60% | 45-55% | Yields are highly dependent on the successful execution of this sensitive step. |
Detailed Experimental Protocol (Adapted from General Methods for Imidazolone Chlorination):
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5-dimethyl-1H-imidazol-2(3H)-one (1.0 eq).
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) to the flask at 0°C.
-
After the addition is complete, slowly warm the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until pH 7-8 is reached.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Factors Influencing Reproducibility and Potential for Side Reactions
Several factors can contribute to a lack of reproducibility in this synthetic pathway:
-
Purity of Starting Materials: The presence of impurities in diacetyl or urea can lead to the formation of undesired side products in the first step, which can complicate the subsequent chlorination.
-
Moisture Control: Phosphorus oxychloride reacts violently with water. The presence of moisture in the reaction setup or reagents during the chlorination step can lead to the decomposition of the reagent and low yields.
-
Temperature Control: Both steps are sensitive to temperature fluctuations. In the chlorination step, excessive heat can lead to the formation of tar-like substances and a significant decrease in the yield of the desired product.
-
Work-up Procedure: The quenching and neutralization steps after chlorination are highly exothermic and must be performed with care to avoid degradation of the product. Incomplete neutralization can also lead to product loss during extraction.
-
Formation of Byproducts: In the chlorination step, potential side reactions include the formation of polychlorinated species or the phosphorylation of the imidazole ring.
Visualization of the Synthetic Workflow
Caption: Logical workflow for the synthesis and reproducibility analysis of this compound.
Conclusion
The successful and reproducible synthesis of this compound is achievable through a two-step pathway involving the formation of a 4,5-dimethyl-1H-imidazol-2(3H)-one intermediate followed by chlorination. However, achieving consistent results necessitates rigorous control over experimental parameters, particularly in the moisture- and temperature-sensitive chlorination step. By adhering to detailed and well-documented protocols, researchers can minimize variability and obtain reliable yields of the target compound, thereby facilitating its further investigation in drug development programs. The provided protocols and analysis serve as a valuable resource for scientists aiming to synthesize and evaluate this promising imidazole derivative.
Safety Operating Guide
Essential Disposal Procedures for 2-Chloro-4,5-dimethyl-1H-imidazole
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-4,5-dimethyl-1H-imidazole was not located. The following guidance is based on information for structurally similar compounds, such as chlorinated and methylated imidazoles, and general best practices for the disposal of halogenated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.
Researchers, scientists, and drug development professionals must handle the disposal of this compound with stringent adherence to safety protocols to mitigate risks and ensure environmental protection. This compound should be treated as a hazardous waste, requiring a dedicated and clearly defined disposal pathway.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE) for Disposal
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust, splashes, and potential irritants. Similar chloro-imidazole compounds are known to cause serious eye irritation or damage.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. | Prevents skin contact. Related compounds can cause skin irritation.[3] Contaminated gloves should be disposed of as hazardous waste.[4] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[3] | Prevents inhalation, which can cause respiratory tract irritation.[3][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow a systematic procedure to ensure safety and regulatory compliance.
-
Waste Identification and Classification:
-
Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, compatible, and properly sealed hazardous waste container.[3][4]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution.[6][8]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[6]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, use dry cleanup procedures to avoid generating dust.[3]
-
Carefully sweep or vacuum (using a vacuum with a HEPA filter) the solid material and place it into the designated hazardous waste container.[1][3]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Prevent any spilled material from entering drains or waterways.[3]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and certified hazardous waste disposal company.
-
Ensure all required documentation, including a hazardous waste manifest, is completed accurately.
-
The primary method of disposal for halogenated organic waste is typically high-temperature incineration at a permitted facility.[5]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
While no specific quantitative exposure limits for this compound were found, related compounds are classified with specific hazard codes that guide handling and disposal decisions.
Table 2: Hazard Classifications for Structurally Similar Compounds
| Compound | Hazard Classifications | Source Document Reference |
| 2-(Chloromethyl)-4,5-dihydro-1H-imidazole HCl | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4[3]; Skin Corrosion/Irritation - Category 2[3]; Serious Eye Damage/Irritation - Category 2[3]; Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation) - Category 3[3] | Safety Data Sheet for 2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride[3] |
| 2,4-Dimethyl-1H-imidazole | Skin Corrosion/Irritation - Category 1B[1]; Serious Eye Damage/Eye Irritation - Category 1[1]; Specific Target Organ Toxicity (Single Exposure, Respiratory System) - Category 3[1] | Safety Data Sheet for 2,4-Dimethyl-1H-imidazole[1] |
| 2-Chloro-1H-imidazole | Harmful if swallowed (H302)[2]; Causes skin irritation (H315)[2]; Causes serious eye damage (H318)[2]; May cause respiratory irritation (H335)[2] | Chemical Label for 2-Chloro-1H-imidazole[2] |
This information underscores the necessity of treating this compound as a hazardous substance and managing its disposal with the utmost care.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. capotchem.com [capotchem.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
